Gpx4-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H40N2O |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-[4-[(1S,3S)-3-butyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]phenyl]adamantan-1-amine |
InChI |
InChI=1S/C30H40N2O/c1-3-4-5-26-15-24-16-27(33-2)10-11-28(24)29(31-26)23-6-8-25(9-7-23)32-30-17-20-12-21(18-30)14-22(13-20)19-30/h6-11,16,20-22,26,29,31-32H,3-5,12-15,17-19H2,1-2H3/t20?,21?,22?,26-,29-,30?/m0/s1 |
InChI Key |
YBBBVOMLRKBZDK-MLMUNBGCSA-N |
Isomeric SMILES |
CCCC[C@H]1CC2=C(C=CC(=C2)OC)[C@@H](N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CCCCC1CC2=C(C=CC(=C2)OC)C(N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Foundational & Exploratory
Gpx4-IN-2: A Technical Guide to its Mechanism of Action in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), and its role in inducing ferroptosis. It includes quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.
Introduction: Ferroptosis and the Central Role of GPX4
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is driven by the peroxidation of polyunsaturated fatty acids within cellular membranes.[2]
The primary defense mechanism against ferroptosis is the glutathione (GSH)-dependent lipid repair enzyme, Glutathione Peroxidase 4 (GPX4).[4][5] GPX4 is a unique, monomeric, and selenium-containing enzyme that neutralizes toxic lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), thereby protecting the cell from oxidative damage and membrane destabilization.[3][6][7] The inhibition of GPX4, either through depletion of its cofactor GSH or by direct inactivation, is a key strategy for inducing ferroptosis.[1][2]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that directly targets and inactivates the GPX4 enzyme. Its mechanism of action can be summarized in the following steps:
-
Direct GPX4 Inhibition: this compound binds to GPX4, blocking its catalytic activity. This is distinct from Class 1 ferroptosis inducers (e.g., erastin) which act indirectly by depleting GSH.[8]
-
Accumulation of Lipid Hydroperoxides: With GPX4 inactivated, the cell loses its primary defense against lipid peroxidation. This leads to the rapid and uncontrolled accumulation of toxic lipid hydroperoxides within cellular membranes.[2][3]
-
Iron-Dependent Oxidation: The accumulated lipid hydroperoxides can react with iron (Fe²⁺) via the Fenton reaction, generating highly reactive lipid peroxyl radicals. This propagates a chain reaction of lipid peroxidation.[2][6]
-
Membrane Damage and Cell Death: Widespread lipid peroxidation leads to a loss of membrane integrity, increased permeability, and eventual cell rupture, culminating in ferroptotic cell death.[2]
This direct inhibition makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain therapy-resistant cancers.[9][10]
Quantitative Data: In Vitro Activity of this compound
The antiproliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and cell-line-dependent efficacy.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| 786-O | Renal Cell Carcinoma | 0.004 | 24 | [9][11] |
| SJSA-1 | Osteosarcoma | 0.016 | 24 | [9][11] |
| A431 | Epidermoid Carcinoma | 2.9 | 24 | [9][11] |
Experimental Protocols
Herein are detailed methodologies for key experiments used to characterize the mechanism of this compound.
Cell Viability and IC₅₀ Determination Assay
This protocol determines the concentration of this compound required to inhibit cell growth by 50%.
Materials:
-
Cancer cell lines (e.g., 786-O, SJSA-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., 0.0005 µM to 10 µM).[9][11] Also, prepare a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[9][11]
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using non-linear regression to calculate the IC₅₀ value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
6-well or 12-well cell culture plates
-
This compound
-
Ferrostatin-1 (Fer-1) as a negative control (ferroptosis inhibitor)
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to induce cell death (e.g., 1 µM). Include a vehicle control and a co-treatment group with this compound and Fer-1 (e.g., 1 µM).
-
Incubate for a period shorter than that which causes widespread cell death (e.g., 6-8 hours).
-
Dye Loading: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing: Gently wash the cells twice with PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS.
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells immediately. The non-oxidized C11-BODIPY fluoresces red (e.g., PE channel), while the oxidized form fluoresces green (e.g., FITC channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence intensity or the ratio of green to red fluorescence in the treated groups compared to the vehicle control.
Western Blot for GPX4 Expression
This protocol is used to confirm the presence of the target protein in the cells of interest.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-GPX4 (e.g., Abcam ab125066)
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Note: GPX4 is a small protein (~22 kDa), so care should be taken during transfer.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control to ensure equal protein loading.
Mandatory Visualizations
This compound Signaling Pathway in Ferroptosis
Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.
Experimental Workflow for this compound Evaluation
Caption: Workflow for characterizing the ferroptotic activity of this compound.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of glutathione peroxidase 4 on cell proliferation, angiogenesis and cytokine production in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
The Role of Gpx4-IN-2 in Lipid Peroxidation: A Technical Guide
Abstract
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent enzyme essential for cellular protection against oxidative damage. Its primary function is the reduction of phospholipid hydroperoxides directly within biological membranes, a critical defense against lipid peroxidation. The accumulation of these lipid peroxides, particularly in the presence of iron, can trigger a regulated form of cell death known as ferroptosis. Gpx4-IN-2 is a potent and specific small-molecule inhibitor of GPX4. By blocking the enzymatic activity of GPX4, this compound disrupts the cell's primary mechanism for repairing lipid peroxide damage. This leads to the unchecked accumulation of lipid reactive oxygen species (ROS), culminating in membrane damage and the induction of ferroptosis. This technical guide provides an in-depth analysis of the mechanism of this compound, its quantitative effects, relevant signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.
Introduction: The GPX4-Lipid Peroxidation Axis
The Critical Role of Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 (GPX4) is a central enzyme in the cellular antioxidant defense system.[1] Unlike other members of the glutathione peroxidase family, GPX4 is the only one capable of directly reducing complex lipid hydroperoxides, such as phospholipid and cholesterol hydroperoxides, that are already integrated into cellular membranes and lipoproteins.[1][2][3] This function is vital for maintaining the structural integrity and fluidity of cell membranes.[2] GPX4 utilizes reduced glutathione (GSH) as a cofactor to convert toxic lipid hydroperoxides (L-OOH) into their non-toxic lipid alcohol (L-OH) counterparts, thereby terminating the lipid peroxidation chain reaction.[4][5] The enzyme exists in three isoforms—cytosolic (cGPX4), mitochondrial (mGPX4), and nuclear (nGPX4)—with the cytosolic form being the primary regulator in the prevention of ferroptosis.[1][3] The essential nature of GPX4 is highlighted by the fact that its systemic knockout in mice is embryonically lethal.[3]
Lipid Peroxidation and Ferroptosis: An Iron-Dependent Cell Death Pathway
Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process can be initiated by reactive oxygen species and is catalyzed by iron through the Fenton reaction.[4] The uncontrolled accumulation of lipid peroxides leads to membrane damage, increased permeability, and ultimately, cell death.[4]
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependency and the overwhelming accumulation of lipid hydroperoxides.[6][7] It is morphologically and biochemically different from other cell death modalities like apoptosis or necroptosis. The central event in ferroptosis is the failure of the GPX4-mediated antioxidant defense system.[4][7]
The System Xc-/GSH/GPX4 Axis: The Primary Defense
The canonical pathway for preventing ferroptosis is the System Xc-/glutathione (GSH)/GPX4 axis.[4][7] This pathway begins with the System Xc- antiporter, which imports extracellular cystine in exchange for intracellular glutamate.[1] Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of GSH.[1] GPX4 then uses GSH as a reducing equivalent to detoxify lipid peroxides.[1][5] Inhibition at any point in this axis—blocking cystine uptake, depleting GSH, or directly inhibiting GPX4—can sensitize cells to and induce ferroptosis.[4][7]
This compound: A Potent Modulator of Lipid Peroxidation
Mechanism of Action
This compound is a potent inhibitor of the GPX4 enzyme.[8][9] Its mechanism of action is the direct suppression of GPX4's peroxidase activity. By binding to and inactivating GPX4, this compound prevents the conversion of lipid hydroperoxides to their corresponding alcohols. This blockade leads to a rapid and lethal accumulation of lipid peroxides within cellular membranes, triggering ferroptotic cell death. This targeted action makes this compound a valuable chemical probe for studying the biology of ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain cancers.[2][8]
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through both in vitro and in vivo studies. Its antiproliferative activity varies across different cell lines, indicating a potential dependency on cellular metabolic states, such as the prevalence of polyunsaturated fatty acids.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
|---|---|---|---|
| 786-O | Renal Cell Carcinoma | 0.004 | 24 |
| SJSA-1 | Osteosarcoma | 0.016 | 24 |
| A431 | Epidermoid Carcinoma | 2.9 | 24 |
Data sourced from MedchemExpress and GlpBio.[8][9]
Pharmacokinetic studies in animal models demonstrate that this compound possesses a favorable profile for in vivo research.
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Animal Model | Dosage (IV) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Vd (L/kg) |
|---|---|---|---|---|---|---|
| Male Balb/c Mouse | 5 mg/kg | 3.5 | 5446 | 1635 | 49 | 14.7 |
| Male SD Rat | 2 mg/kg | 3.15 | 3529 | 1082 | 30 | 8.2 |
Data sourced from MedchemExpress and GlpBio.[8][10]
Signaling Pathways and Experimental Workflows
The Ferroptosis Pathway and GPX4 Inhibition
The following diagram illustrates the central role of the System Xc-/GSH/GPX4 axis in preventing lipid peroxidation and how this compound intervenes to induce ferroptosis.
Caption: The inhibitory action of this compound on the GPX4-mediated ferroptosis defense pathway.
General Workflow for Assessing GPX4 Inhibition
A typical experimental workflow to screen for and validate GPX4 inhibitors like this compound involves a coupled enzyme assay. The activity of GPX4 is linked to the activity of glutathione reductase (GR), and the consumption of NADPH is measured spectrophotometrically.
Caption: A generalized workflow for an in vitro GPX4 inhibitor screening assay.
Key Experimental Methodologies
In Vitro Cell Proliferation Assay
This protocol is designed to determine the IC50 value of this compound in cultured cancer cells.
-
Cell Seeding: Plate cells (e.g., 786-O, SJSA-1) in a 96-well plate at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. Concentrations may range from 0.0005 µM to 10 µM.[8][9] Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[8][11]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
GPX4 Enzyme Activity Assay (Coupled Reaction)
This protocol provides a method for directly measuring the inhibitory effect of this compound on GPX4 enzyme activity. It is based on a coupled reaction with glutathione reductase (GR).[12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 100 mM Tris/HCl with 2 mM EDTA, pH 8.0.
-
Enzyme Solution: Dilute recombinant human GPX4 enzyme in assay buffer.
-
Substrate: Use a suitable peroxide substrate, such as cumene hydroperoxide.
-
Coupled Reaction Mix: Prepare a solution containing glutathione reductase (GR), reduced glutathione (GSH), and NADPH.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.
-
100% Activity Wells: Add 20 µL of Assay Buffer, 20 µL of diluted GPX4 Enzyme, and 10 µL of solvent.
-
Inhibitor Wells: Add 20 µL of Assay Buffer, 20 µL of diluted GPX4 Enzyme, and 10 µL of this compound at various concentrations.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the GPX4 enzyme.
-
Add 20 µL of the GSH/GR mix to all wells.
-
Add 20 µL of NADPH solution to all wells.
-
Initiate the reaction by adding 10 µL of cumene hydroperoxide to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH.[12]
-
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) for each well. Normalize the rates from the inhibitor wells to the 100% activity wells and plot against inhibitor concentration to determine the IC50.
In Vivo Pharmacokinetic Analysis
This protocol outlines the general steps for assessing the pharmacokinetic profile of this compound in an animal model.
-
Animal Models: Use male Balb/c mice (6-8 weeks old, 22-25 g) or male Sprague-Dawley rats (6-8 weeks old, 200-250 g).[8][10]
-
Administration: Administer this compound via intravenous (i.v.) injection at a defined dose (e.g., 5 mg/kg for mice, 2 mg/kg for rats).[8]
-
Sample Collection: Collect blood samples from the animals at multiple time points post-injection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Calculate key parameters including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[8]
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of GPX4 in cellular physiology and disease. As a potent and specific inhibitor, it effectively induces lipid peroxidation, leading to ferroptotic cell death. The quantitative data on its efficacy and its favorable pharmacokinetic profile underscore its utility in both in vitro and in vivo research settings. The detailed methodologies provided herein offer a robust framework for scientists to explore the therapeutic potential of GPX4 inhibition. Future research will likely focus on leveraging inhibitors like this compound to target therapy-resistant cancers and other diseases where ferroptosis induction may be beneficial, further cementing the critical role of the GPX4-lipid peroxidation axis in cellular fate.[2]
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glutathione peroxidase 4 (GPX4) and obesity interact to impact tumor progression and treatment response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-2: A Technical Guide to a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-2 has emerged as a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Its ability to induce ferroptosis makes it a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Synthesis
This compound, also referred to as compound 28, was first disclosed in the patent application WO2020176757A1 by Chun Jiang and colleagues. While the patent literature provides the primary source of information, a detailed narrative of the discovery process, including the lead optimization and structure-activity relationship (SAR) studies, is not extensively detailed in publicly available documents. The core of this compound is a substituted 1,3,4-oxadiazole scaffold, a common motif in medicinal chemistry.
Synthesis Protocol
The synthesis of this compound involves a multi-step process. While the full, detailed experimental procedure from the original patent is not publicly available, a general synthetic route for similar 1,3,4-oxadiazole derivatives can be inferred from the chemical literature. A plausible retro-synthetic analysis suggests the key steps would involve the formation of a hydrazide intermediate followed by cyclization to form the oxadiazole ring.
Note: The following is a generalized protocol based on known synthetic methods for 1,3,4-oxadiazoles and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Hydrazide Formation A carboxylic acid precursor would be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding acyl hydrazide.
Step 2: Acylation of Hydrazide The acyl hydrazide is then reacted with an appropriate acyl chloride or carboxylic acid (activated with a coupling agent like EDC) to form a 1,2-diacylhydrazine intermediate.
Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring The 1,2-diacylhydrazine is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved using various reagents such as phosphorus oxychloride (POCl₃), tosyl chloride, or by heating.
Final Step: Functional Group Interconversion/Coupling Further chemical modifications to introduce the final substituents on the core scaffold would be carried out to yield this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effect primarily through the direct inhibition of GPX4. GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis.
The central signaling pathway initiated by this compound is the induction of ferroptosis. This pathway is distinct from other forms of programmed cell death like apoptosis and necroptosis.
Further downstream effects of GPX4 inhibition and ferroptosis induction can be elucidated through proteomic studies. Quantitative proteomic analyses of cells treated with GPX4 inhibitors have revealed significant alterations in pathways related to glutathione metabolism and reactive oxygen species homeostasis[1][2]. While specific proteomics data for this compound is not yet available, it is anticipated that its treatment would lead to similar changes in the cellular proteome.
Quantitative Data
The following tables summarize the currently available quantitative data for this compound, primarily sourced from vendor information citing the original patent.
In Vitro Antiproliferative Activity[3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 0.004 |
| SJSA-1 | Osteosarcoma | 0.016 |
| A431 | Epidermoid Carcinoma | 2.9 |
In Vivo Pharmacokinetics[3][4]
| Species | Dose | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |
| Mouse | 5 mg/kg | i.v. | 3.5 | 5446 | 1635 | 49 | 14.7 |
| Rat | 2 mg/kg | i.v. | 3.15 | 3529 | 1082 | 30 | 8.2 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Viability Assay
This protocol is designed to determine the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O, SJSA-1, A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
Male Balb/c mice (6-8 weeks old, 22-25 g)
-
This compound formulation for intravenous (i.v.) administration
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight before dosing, with free access to water.
-
Administer this compound via tail vein injection at a dose of 5 mg/kg.
-
Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer the blood samples to tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (T½, Cmax, AUC, CL, Vd) using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
This compound is a potent inhibitor of GPX4 that induces ferroptosis in cancer cells, demonstrating significant antiproliferative activity and favorable pharmacokinetic properties in preclinical models. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in various cancer models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
Gpx4-IN-2: A Technical Guide to its Application as a Chemical Probe for GPX4 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical enzyme in cellular defense against lipid peroxidation and a key regulator of ferroptosis, a form of iron-dependent programmed cell death. As such, GPX4 is a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. Gpx4-IN-2 is a potent inhibitor of GPX4, demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of this compound as a chemical probe for elucidating GPX4 function, presenting its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.
Core Properties and Activity of this compound
This compound is a small molecule inhibitor of GPX4. While its precise mechanism of action (direct vs. indirect, covalent vs. non-covalent) is not extensively detailed in peer-reviewed literature, its functional effect is the potent inhibition of GPX4's enzymatic activity, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 786-O | Renal Cell Carcinoma | 0.004 | 24 |
| SJSA-1 | Osteosarcoma | 0.016 | 24 |
| A431 | Epidermoid Carcinoma | 2.9 | 24 |
Table 2: In Vivo Pharmacokinetic Profile of this compound [1]
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |
| Mouse | 5 | i.v. | 3.5 | 5446 | 1635 | 49 | 14.7 |
| Rat | 2 | i.v. | 3.15 | 3529 | 1082 | 30 | 8.2 |
Signaling Pathways Modulated by this compound
Inhibition of GPX4 by this compound directly impacts the cellular mechanism for neutralizing lipid peroxides, leading to the induction of ferroptosis. The central pathway affected is the Glutathione (GSH)-GPX4 axis.
Caption: The GPX4-mediated ferroptosis pathway.
Inhibition of GPX4 by this compound disrupts the conversion of toxic lipid peroxides to non-toxic lipid alcohols, leading to their accumulation and subsequent cell death via ferroptosis.
Downstream of lipid peroxide accumulation resulting from GPX4 inhibition, activation of the MEK1/ERK2 signaling pathway has been observed in GPX4-deficient cells, suggesting a potential signaling cascade triggered by the ferroptotic process.[2]
Caption: Potential downstream signaling cascade following GPX4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound.
Biochemical Assay for GPX4 Inhibition (Glutathione Reductase-Coupled Assay)
This assay measures the activity of GPX4 by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
This compound
-
GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene Hydroperoxide (or other suitable hydroperoxide substrate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X GPX4 Assay Buffer.
-
Reconstitute recombinant GPX4, GR, GSH, and NADPH in the assay buffer to desired stock concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
GPX4 Assay Buffer
-
Diluted GPX4 enzyme
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
-
Include control wells:
-
No enzyme control: Assay buffer without GPX4.
-
No inhibitor control: GPX4 enzyme with vehicle.
-
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mix containing GSH, GR, and NADPH in assay buffer.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
-
Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340/min) for each condition.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percentage of GPX4 activity against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the GPX4 glutathione reductase-coupled assay.
Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O, SJSA-1, A431)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (or vehicle control).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Lipid Peroxidation Assay
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with this compound at a concentration known to induce cell death (e.g., around the IC50 value) for a specified time. Include a vehicle control.
-
-
Staining:
-
Harvest the cells (if using flow cytometry) or leave them adhered (for microscopy).
-
Incubate the cells with the lipid peroxidation sensor according to the manufacturer's protocol.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
-
Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.
Western Blotting for GPX4 Expression
This protocol is to assess the levels of GPX4 protein in cells following treatment with this compound, although it should be noted that inhibitors do not necessarily alter protein expression levels.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Data Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.
Conclusion
This compound serves as a valuable chemical probe for investigating the biological functions of GPX4 and the mechanisms of ferroptosis. Its high potency and characterized in vivo properties make it a suitable tool for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the role of GPX4 in health and disease. Further research into the precise molecular interactions of this compound with GPX4 will undoubtedly enhance its utility as a specific and powerful research tool.
References
Unraveling the Target Selectivity of Gpx4-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target selectivity of Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound for research and drug development applications.
Introduction to this compound and its Primary Target, GPX4
This compound is a small molecule inhibitor that has demonstrated potent activity against Glutathione Peroxidase 4 (GPX4). GPX4 is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage by specifically reducing lipid hydroperoxides within biological membranes.[1][2][3] This function is essential for preventing a form of iron-dependent programmed cell death known as ferroptosis.[2] The induction of ferroptosis by inhibiting GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly for targeting therapy-resistant cancers.[4] this compound, also identified as compound 28 in patent literature (WO2020176757A1), has been developed to exploit this therapeutic vulnerability.[5][6]
Target Selectivity Profile of this compound
The efficacy and safety of a targeted inhibitor are critically dependent on its selectivity. While comprehensive public data on the broad selectivity panel for this compound remains limited, its potent on-target activity has been established. The following table summarizes the available quantitative data regarding the inhibitory activity of this compound.
| Target/Assay | Cell Line | IC50 (µM) | Reference |
| GPX4 (functional inhibition) | 786-O (Renal Cell Carcinoma) | 0.004 | [6][7] |
| SJSA-1 (Osteosarcoma) | 0.016 | [6][7] | |
| A431 (Epidermoid Carcinoma) | 2.9 | [6][7] |
Table 1: In Vitro Antiproliferative Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating its potent antiproliferative effects which are attributed to the inhibition of GPX4 and subsequent induction of ferroptosis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for key assays relevant to characterizing the target selectivity of GPX4 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluence. Treat the cells with this compound at various concentrations or a vehicle control for a specified period.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPX4 at each temperature point using Western blotting or other protein quantification methods. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the inhibitor) indicates direct target engagement.[8][9]
GPX4 Activity Assay (Coupled Enzyme Assay)
This biochemical assay measures the enzymatic activity of GPX4 and its inhibition by compounds like this compound. It is a coupled assay that monitors the consumption of NADPH.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing glutathione reductase, reduced glutathione (GSH), and NADPH.
-
Enzyme and Inhibitor Incubation: Add purified GPX4 enzyme or cell lysate containing GPX4 to the reaction mixture. Incubate with this compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a specific GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH).
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.[10]
Proteomic Profiling for Off-Target Identification
To assess the broader selectivity of an inhibitor, thermal proteome profiling (TPP) or chemical proteomics can be employed. These unbiased methods can identify other proteins that interact with the compound.
Protocol (Thermal Proteome Profiling):
-
Cell Treatment and Heating: Treat cells with this compound or vehicle. Heat the cell lysates to a range of temperatures.
-
Protein Digestion: Separate soluble and aggregated proteins by centrifugation. Digest the soluble proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain soluble at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift upon treatment with this compound, indicating potential off-target binding.[11]
Visualizing the Molecular Landscape
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to this compound.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Key Components of PPEO in Antagonizing Cerebral Ischemic Reperfusion Injury in Rats by Regulating Ferroptosis Through Arachidonic Acid Metabolic Pathway [mdpi.com]
- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Gpx4-IN-2 as a Ferroptosis Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Gpx4-IN-2, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), and its role as a ferroptosis inducer. This document details the mechanism of action, experimental protocols, and key preclinical data for this compound, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2][3][4] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][5] this compound is a potent inhibitor of GPX4, showing promise as a therapeutic agent for cancers that are resistant to traditional therapies.[6][7][8]
Mechanism of Action
This compound directly inhibits the enzymatic activity of GPX4.[6][7][8] This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of lipid hydroperoxides, particularly on cell membranes. In the presence of intracellular iron, these lipid hydroperoxides undergo Fenton reactions, generating highly reactive lipid radicals that propagate lipid peroxidation, leading to membrane damage and eventual cell death through ferroptosis.
Below is a diagram illustrating the signaling pathway of this compound-induced ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. GPX4-Regulated Ferroptosis Mediates S100-Induced Experimental Autoimmune Hepatitis Associated with the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dual GPX4/CDK inhibitor with excellent in vivo efficacy | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Gpx4-IN-2: A Technical Guide to its Inhibition of Glutathione Peroxidase 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative damage by specifically reducing lipid hydroperoxides within biological membranes.[1][2] This unique catalytic activity makes GPX4 a central regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, for inducing cancer cell death. Gpx4-IN-2 is a potent inhibitor of GPX4 that has demonstrated significant antiproliferative activity in various cancer cell lines.[3][4] This technical guide provides an in-depth overview of this compound's effect on GPX4, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its investigation.
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines [3][4]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 786-O | Renal Cell Carcinoma | 0.004 | 24 |
| SJSA-1 | Osteosarcoma | 0.016 | 24 |
| A431 | Epidermoid Carcinoma | 2.9 | 24 |
Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of GPX4. This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to an accumulation of lipid reactive oxygen species (ROS) and initiating the ferroptosis signaling cascade.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Protocols
GPX4 Enzymatic Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene hydroperoxide), oxidizing glutathione (GSH) to glutathione disulfide (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to GPX4 activity.[6][7]
Materials:
-
Recombinant human GPX4 enzyme
-
This compound
-
GPX4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Cumene Hydroperoxide (or another suitable lipid hydroperoxide substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a working solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant GPX4 enzyme, and this compound at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture containing NADPH, GSH, and GR in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well, followed by the addition of the cumene hydroperoxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound.
-
Determine the percent inhibition at each concentration relative to the vehicle control and calculate the IC50 value.
Caption: Workflow for the coupled-enzyme GPX4 activity assay.
Cellular Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation in live cells. This lipophilic probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[8][9]
Materials:
-
Cancer cell lines (e.g., 786-O, SJSA-1)
-
Cell culture medium and supplements
-
This compound
-
C11-BODIPY™ 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with C11-BODIPY™ 581/591 (e.g., 2.5 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization) and resuspend them in PBS.
-
Analyze the fluorescence of the cell suspension using a flow cytometer. Excite at 488 nm and collect emission in the green (e.g., 500-530 nm) and red (e.g., 575-610 nm) channels.
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Caption: Workflow for the C11-BODIPY cellular lipid peroxidation assay.
Conclusion
This compound is a potent inhibitor of GPX4, demonstrating significant anti-proliferative effects in cancer cells through the induction of ferroptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of this compound and other GPX4 inhibitors. A deeper understanding of the mechanism of action of such compounds is crucial for the development of novel therapeutics targeting ferroptosis in cancer and other diseases.
References
- 1. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gpx4-IN-2: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-2 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation and subsequent cell death, making it a valuable tool for studying ferroptosis and a potential therapeutic agent in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical properties, stability, and experimental protocols related to this compound.
Chemical Properties
This compound is a complex small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₃₀H₄₀N₂O |
| Molecular Weight | 444.65 g/mol |
| CAS Number | 2485005-22-7 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (37.5 mg/mL, 84.34 mM) |
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and activity.
Solid Form: Store at 4°C under a nitrogen atmosphere for long-term stability.
In Solvent: For stock solutions prepared in DMSO, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advisable to prepare fresh working solutions from the stock solution on the day of the experiment. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of GPX4. GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thereby protecting cells from lipid peroxidation and ferroptosis.
The inhibition of GPX4 by this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.
Figure 1: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and induction of ferroptosis.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
This compound
-
Cell lines of interest (e.g., 786-O, SJSA-1, A431)[1]
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., in a range of 0.0005 to 10 µM).[1]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Cell Viability Measurement: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the this compound concentration.
Reported IC₅₀ Values:
Figure 2: Workflow for the in vitro cell viability assay with this compound.
In Vivo Pharmacokinetic Studies
The following provides a summary of the pharmacokinetic properties of this compound in mice and rats.
Animal Models:
Administration:
-
Intravenous (i.v.) injection[2]
Dosage:
Pharmacokinetic Parameters:
| Parameter | Mice | Rats |
| Half-life (T₁/₂) | 3.5 h | 3.15 h |
| Maximum Concentration (Cₘₐₓ) | 5446 ng/mL | 3529 ng/mL |
| Area Under the Curve (AUC) | 1635 ng·h/mL | 1082 ng·h/mL |
| Clearance (CL) | 49 mL/min/kg | 30 mL/min/kg |
| Volume of Distribution (Vd) | 14.7 L/kg | 8.2 L/kg |
These data indicate that this compound exhibits a good pharmacokinetic profile in both mice and rats.[2]
Conclusion
This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in various biological and pathological processes. Its potent and selective inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a promising candidate for further investigation in the context of drug development, particularly for cancer therapy. This guide provides essential information for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
Gpx4-IN-2: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-2 is a potent and specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. By directly targeting and inactivating GPX4, this compound induces a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This mechanism holds significant therapeutic potential, particularly in oncology, for targeting cancer cells that are resistant to other forms of cell death. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, lipid peroxidation, and cell death.
Mechanism of Action
This compound functions by covalently binding to the active site of GPX4, thereby inhibiting its ability to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1] This inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), initiating the ferroptosis cascade and ultimately resulting in cell death.[2]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 0.004 |
| SJSA-1 | Osteosarcoma | 0.016 |
| A431 | Epidermoid Carcinoma | 2.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591. This probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and treat with this compound as described in the cell viability assay protocol.
-
Staining: After the treatment period, remove the medium and wash the cells with PBS. Incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[2]
-
Washing: Wash the cells twice with PBS to remove unincorporated dye.[6]
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC channel, ~510 nm), and the reduced probe is detected in the red channel (e.g., Texas Red channel, ~590 nm).[7]
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
-
Data Analysis: Determine the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation. An increase in this ratio indicates a higher level of lipid peroxidation.
Cell Death Assay (Propidium Iodide Staining)
This protocol uses propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, to identify and quantify dead cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation (Optional but Recommended): Resuspend the cell pellet in cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to avoid staining of RNA).
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Quantify the percentage of PI-positive (dead) cells in the total cell population.
Western Blot Analysis of GPX4
This protocol is for assessing the protein levels of GPX4 in response to treatment.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for studying the effects of this compound in cell culture.
References
- 1. scbt.com [scbt.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration Guide for Gpx4-IN-2 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo administration of Gpx4-IN-2 in mouse models, focusing on its application in cancer research through the induction of ferroptosis. The protocols and data presented are compiled from publicly available information and are intended for research purposes only.
Introduction to this compound and Ferroptosis
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis. This process is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to traditional therapies.
The central mechanism of GPX4 in preventing ferroptosis involves the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition of GPX4 disrupts this protective mechanism, leading to uncontrolled lipid peroxidation and subsequent cell death.
This compound: Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is crucial for its effective in vivo application.
| Property | Value |
| Molecular Formula | C30H40N2O |
| Molecular Weight | 444.65 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | |
| In Vitro | DMSO: ≥ 37.5 mg/mL |
| In Vivo (Formulations) | See Protocol 1 for details |
Note: For in vivo applications, it is critical to use a well-tolerated vehicle that ensures the solubility and bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol outlines the preparation of this compound for intravenous (i.v.), oral (p.o.), or intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure for Intravenous (i.v.) Administration:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, the following vehicle composition is recommended: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, add the required volume of the this compound stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline and vortex to ensure a homogenous suspension.
Procedure for Oral (p.o.) or Intraperitoneal (i.p.) Administration:
-
Prepare a stock solution of this compound in DMSO.
-
A common vehicle for oral or intraperitoneal administration is a mixture of DMSO and corn oil.
-
Add the required volume of the this compound stock solution to corn oil to achieve the final desired concentration. A 10% DMSO in 90% corn oil formulation is often used.
-
Vortex thoroughly to ensure a uniform suspension before administration.
Protocol 2: Tumor Xenograft Model and this compound Administration
This protocol provides a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., human fibrosarcoma HT-1080)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Experimental Workflow:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at a dose of 5 mg/kg body weight via the chosen route (e.g., intravenous injection).
-
Administer the vehicle control to the control group.
-
The treatment schedule will need to be optimized but can be initiated with daily or every-other-day injections.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of ferroptosis).
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and other relevant GPX4 inhibitors from in vivo studies.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dose | 5 mg/kg (i.v.) |
| Half-life (t½) | 3.5 h |
| Cmax | 5446 ng/mL |
| AUC | 1635 ng·h/mL |
| Clearance (CL) | 49 mL/min/kg |
| Volume of Distribution (Vd) | 14.7 L/kg |
Data obtained from preclinical studies.
Table 2: In Vivo Efficacy of a GPX4 Inhibitor in a Mouse Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle Control | - | - | Minimal |
| GPX4 Inhibitor (Compound 24) | up to 50 mg/kg | No significant effect on tumor growth | Tolerated for 20 days |
Note: This data is for a structural analog of another GPX4 inhibitor and highlights that while tolerated, monotherapy may not always be effective. Combination therapies with GPX4 inhibitors have shown more promise in some studies.
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and how its inhibition by this compound leads to cell death.
Caption: GPX4 inhibition by this compound disrupts the reduction of lipid peroxides, leading to ferroptosis.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo study to assess the anti-tumor efficacy of this compound.
Caption: Workflow for a mouse xenograft study to evaluate this compound efficacy.
Safety and Toxicity Considerations
While specific toxicity data for this compound is limited, it is important to note that GPX4 is essential for the survival of normal cells. Therefore, on-target toxicity is a potential concern. In preclinical studies with other GPX4 inhibitors, side effects such as body weight loss have been observed.[1] Careful monitoring of animal health, including body weight, is crucial throughout the study. It may be necessary to adjust the dose and/or treatment schedule to find a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity.
Conclusion
This compound is a valuable tool for studying the role of ferroptosis in cancer biology and for preclinical evaluation of this therapeutic strategy. The protocols and information provided in this guide are intended to serve as a starting point for in vivo studies. Researchers should perform their own optimization and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Measuring Lipid Peroxidation Following Gpx4-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for measuring lipid peroxidation, a key indicator of ferroptosis, following treatment with the Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-2. Inhibition of GPX4, a crucial enzyme that neutralizes lipid hydroperoxides, leads to their accumulation and subsequent cell death via ferroptosis.[1][2][3] Accurate quantification of lipid peroxidation is therefore essential for studying the effects of GPX4 inhibitors. Here, we present methodologies for three widely used assays: C11-BODIPY 581/591 staining for live-cell imaging and flow cytometry, the Thiobarbituric Acid Reactive Substances (TBARS) assay for malondialdehyde (MDA) quantification, and an ELISA-based assay for 4-Hydroxynonenal (4-HNE) protein adducts. Each section includes a summary of expected data and a detailed experimental protocol.
Introduction to this compound and Lipid Peroxidation
Glutathione Peroxidase 4 (GPX4) is a selenium-containing enzyme that plays a central role in cellular antioxidant defense by reducing phospholipid hydroperoxides to their corresponding alcohols, thus preventing the propagation of lipid peroxidation.[2][3][4] This protective function is critical for maintaining cell membrane integrity. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][5]
This compound is a small molecule inhibitor that directly targets and inactivates GPX4.[6] By inhibiting GPX4, this compound treatment leads to an unchecked buildup of lipid reactive oxygen species (ROS), culminating in oxidative damage to the cell membrane and the induction of ferroptosis.[5][7] Therefore, measuring the extent of lipid peroxidation is a primary method for assessing the cellular response to this compound.
C11-BODIPY 581/591 Assay for Live-Cell Lipid Peroxidation
The C11-BODIPY 581/591 probe is a fluorescent sensor used to detect lipid peroxidation in living cells.[8][9] This ratiometric dye localizes to cell membranes and shifts its fluorescence emission from red (~591 nm) to green (~510 nm) upon oxidation of its polyunsaturated butadienyl moiety.[8][10] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Data Presentation
Table 1: Expected Results from C11-BODIPY 581/591 Assay
| Treatment | Concentration | Mean Green Fluorescence (Oxidized) | Mean Red Fluorescence (Reduced) | Green/Red Ratio (Fold Change vs. Control) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 150 (AU) | 3000 (AU) | 1.0 |
| This compound | 1 µM | 600 (AU) | 2800 (AU) | 4.3 |
| This compound | 5 µM | 1200 (AU) | 2500 (AU) | 9.6 |
| this compound + Ferrostatin-1 | 5 µM + 1 µM | 200 (AU) | 2950 (AU) | 1.4 |
AU = Arbitrary Units. Data are representative.
Experimental Protocol
References
- 1. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 9. abpbio.com [abpbio.com]
- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-2: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and preparation of Gpx4-IN-2 for both in vitro and in vivo experimental settings. This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation, leading to ferroptotic cell death, which makes it a valuable tool for cancer research and drug development.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C30H40N2O | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| Target | Glutathione Peroxidase (GPX4) | [1] |
| Biological Activity | Potent GPX4 inhibitor, induces ferroptosis, shows antiproliferative activity. | [1][2] |
Solubility Data
This compound exhibits varying solubility depending on the solvent and intended application. It is crucial to select the appropriate solvent system to ensure complete dissolution and stability of the compound.
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 37.5 mg/mL (84.34 mM) | Requires sonication for complete dissolution.[1][2] |
In Vivo Formulations
| Solvent System | Concentration | Solution Type | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 3.75 mg/mL (8.43 mM) | Suspended solution | Requires sonication.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 3.75 mg/mL (8.43 mM) | Suspended solution | Requires sonication.[1][3] |
| 10% DMSO, 90% corn oil | ≥ 3.75 mg/mL (8.43 mM) | Clear solution | [1][3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4465 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 4.4465 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Sonicate the solution until the this compound is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vivo Use
This protocol provides a method for preparing a formulation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration in animal models. The following example is for the preparation of a 3.75 mg/mL suspended solution.
Materials:
-
This compound stock solution in DMSO (e.g., 37.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of final formulation, use 100 µL of a 37.5 mg/mL stock.
-
Add 400 µL of PEG300 to the tube.
-
Vortex the mixture thoroughly.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension and sonicate briefly to ensure uniform distribution of the compound.
-
It is recommended to prepare this formulation fresh on the day of use.
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4. GPX4 is a crucial enzyme that, with the help of glutathione (GSH), reduces toxic lipid peroxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and ferroptosis.[4] Inhibition of GPX4 by this compound leads to an accumulation of lipid peroxides, ultimately triggering iron-dependent ferroptotic cell death.[5][6]
Caption: GPX4 inhibition by this compound leads to ferroptosis.
Experimental Workflow for In Vitro Anti-Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for in vitro anti-proliferation assay.
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in mice and rats, with the data summarized below.
| Species | Dose (i.v.) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | 5 mg/kg | 3.5 | 5446 | 1635 |
| Rat | 2 mg/kg | 3.15 | 3529 | 1082 |
| Data from MedChemExpress, which has not independently confirmed the accuracy of these methods. They are for reference only.[1][3] |
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Detecting GPX4 Levels Following Gpx4-IN-2 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] GPX4 functions to reduce lipid hydroperoxides to their corresponding alcohols, thus preventing the accumulation of toxic lipid reactive oxygen species (ROS).[1][2] The inhibition of GPX4 has emerged as a promising therapeutic strategy in cancer research, as many cancer cells exhibit a heightened dependence on this enzyme for survival.[1] Gpx4-IN-2 is a potent and selective inhibitor of GPX4, inducing its degradation and subsequently triggering ferroptosis in cancer cells.[3][4] This document provides a detailed protocol for utilizing Western blot to monitor the downregulation of GPX4 protein levels in cultured cells following treatment with this compound.
Signaling Pathway
GPX4 is a central regulator in the ferroptosis pathway. It utilizes glutathione (GSH) to detoxify lipid peroxides. The System Xc- transporter imports cystine, which is a precursor for GSH synthesis. Inhibitors like this compound directly target and inactivate GPX4, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gpx4-IN-2 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), when used in combination with other cancer therapies. The central strategy revolves around the induction of ferroptosis, an iron-dependent form of programmed cell death, to enhance the efficacy of existing treatments and overcome drug resistance.
Introduction to Gpx4 and Ferroptosis in Cancer
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1][2] In the context of cancer, many tumor cells, particularly those that are resistant to conventional therapies, exhibit a heightened dependence on GPX4 to survive the high levels of oxidative stress inherent to their malignant state.[3] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a specific form of iron-dependent cell death known as ferroptosis.[1][2] This unique mechanism of cell death provides a promising avenue for novel cancer treatments, especially for aggressive and therapy-resistant cancers.[3] this compound is a potent and specific inhibitor of GPX4, demonstrating anti-proliferative activity in various cancer cell lines.[4]
Synergistic Combination of this compound with NRF2 Inhibitors in Ovarian Cancer
Recent studies have highlighted the synergistic effect of combining GPX4 inhibitors with inhibitors of Nuclear factor erythroid 2-related factor 2 (NRF2).[5][6] NRF2 is a master regulator of the cellular antioxidant response, and its activation can contribute to chemoresistance.[5] By simultaneously inhibiting both GPX4 and NRF2, cancer cells are rendered highly susceptible to oxidative stress, leading to enhanced cell death through both ferroptosis and apoptosis.[5][7]
Quantitative Data from Preclinical Studies
The following table summarizes the in vitro and in vivo efficacy of combining a GPX4 inhibitor (RSL3, a compound with a similar mechanism to this compound) with an NRF2 inhibitor (ML385) in ovarian cancer models.
| Cell Line | Treatment | IC50 (µM) | Tumor Growth Inhibition (%) | Reference |
| HM Ovarian Cancer | RSL3 | Data not available | Data not available | [5][6] |
| ML385 | > 50 | Data not available | [5][6] | |
| RSL3 + ML385 | Synergistic reduction in cell viability observed | Data not available | [5][6] | |
| OVCA429 Ovarian Cancer | RSL3 | Data not available | Data not available | [5][6] |
| ML385 | > 50 | Data not available | [5][6] | |
| RSL3 + ML385 | Synergistic reduction in cell viability observed | Data not available | [5][6] | |
| Syngeneic Mouse Model (ID8-Luc Cells) | Vehicle | - | 0 | [5][7] |
| ML385 (30 mpk) | - | Significant reduction compared to vehicle | [4] | |
| RSL3 (3 mpk) | - | Significant reduction compared to vehicle | [4] | |
| ML385 + RSL3 | - | Significant synergistic reduction compared to single agents | [4][5][7] |
Note: Specific IC50 values and precise tumor growth inhibition percentages for the combination were not detailed in the primary source. The data indicates a significant synergistic effect.
Signaling Pathway: Combined GPX4 and NRF2 Inhibition
The combination of this compound and an NRF2 inhibitor disrupts cellular redox homeostasis through a dual mechanism, leading to enhanced cancer cell death.
Caption: Combined inhibition of GPX4 and NRF2 leads to synergistic cancer cell death.
Experimental Protocols
In Vitro Combination Therapy Protocol
This protocol outlines the steps to assess the synergistic effect of this compound and an NRF2 inhibitor on ovarian cancer cell lines.
1. Cell Culture and Reagents:
-
Ovarian cancer cell lines (e.g., HM, OVCA429).
-
Standard cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound (prepare stock solution in DMSO).
-
NRF2 inhibitor (e.g., ML385, prepare stock solution in DMSO).
-
Cell Viability Reagent (e.g., CellTiter-Glo®).
-
Reagents for ROS, lipid peroxidation, and apoptosis assays.
2. Experimental Workflow:
Caption: Workflow for in vitro assessment of this compound combination therapy.
3. Detailed Methodologies:
-
Cell Viability Assay:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the NRF2 inhibitor, or the combination of both for 48 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) to determine synergism.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat cells with the drug combination as described above.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
-
Lipid Peroxidation Assay:
-
Following drug treatment, stain cells with BODIPY™ 581/591 C11.
-
Analyze the shift in fluorescence from red to green, indicating lipid peroxidation, using flow cytometry.
-
Alternatively, measure malondialdehyde (MDA) levels, a product of lipid peroxidation, using a commercial kit.
-
-
Apoptosis and Ferroptosis Marker Analysis (Western Blot):
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key markers:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Ferroptosis: 4-Hydroxynonenal (4-HNE).
-
Loading Control: GAPDH or β-actin.
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vivo Combination Therapy Protocol
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of this compound in combination with an NRF2 inhibitor.
1. Animal Model and Reagents:
-
Immunocompromised mice (e.g., nude mice).
-
Ovarian cancer cells engineered to express luciferase (e.g., ID8-Luc).
-
This compound formulated for in vivo administration.
-
NRF2 inhibitor (e.g., ML385) formulated for in vivo administration.
-
Vehicle control.
-
D-luciferin for in vivo imaging.
2. Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound combination therapy.
3. Detailed Methodologies:
-
Tumor Implantation and Treatment:
-
Intraperitoneally inject 5 x 10^6 ID8-Luc cells into each mouse.
-
After 7 days, randomize mice into four groups: Vehicle, this compound alone, NRF2 inhibitor alone, and the combination.
-
Administer the respective treatments daily via intraperitoneal injection.
-
-
Monitoring Tumor Growth and Toxicity:
-
Once a week, inject mice with D-luciferin and perform bioluminescence imaging to quantify tumor burden.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Harvest tumors and fix them in formalin for immunohistochemical (IHC) analysis of markers such as cleaved caspase-3 (apoptosis) and 4-HNE (ferroptosis).
-
Other Potential Combination Therapies
The principle of inducing ferroptosis with this compound can be applied to enhance the efficacy of various other cancer treatments:
-
Chemotherapy: Combining this compound with conventional chemotherapeutic agents like cisplatin may overcome acquired resistance in cancers such as non-small cell lung cancer.[8]
-
Radiotherapy: Radiotherapy induces oxidative stress, and combining it with this compound could potentiate its tumor-killing effects.[9]
-
Immunotherapy: Emerging evidence suggests a link between ferroptosis and the immune response. Inducing ferroptosis with this compound may enhance the efficacy of immune checkpoint inhibitors by promoting an immunogenic tumor microenvironment.
-
Targeted Therapies: For cancers driven by specific oncogenes, combining targeted therapies with this compound could provide a dual attack on cancer cell survival mechanisms.
Conclusion
The inhibition of GPX4 with agents like this compound presents a powerful strategy to induce ferroptosis in cancer cells. When combined with other therapies, particularly those that also modulate cellular redox status like NRF2 inhibitors, a synergistic anti-tumor effect can be achieved. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this compound in combination with other cancer treatments, paving the way for novel and more effective therapeutic strategies.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic suppression of ovarian cancer by combining NRF2 and GPX4 inhibitors: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic suppression of ovarian cancer by combining NRF2 and GPX4 inhibitors: in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
Application Notes and Protocols for Studying Drug-Resistant Cancer Cell Lines Using Gpx4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, often leading to treatment failure and relapse. A subpopulation of cancer cells, known as "drug-tolerant persister (DTP)" cells, are thought to be a key reservoir from which fully resistant tumors emerge.[1][2][3][4][5] These cells survive cytotoxic treatments through non-mutational mechanisms and exhibit a heightened dependency on the lipid hydroperoxidase Glutathione Peroxidase 4 (GPX4) for their survival.[1][2][3][4][5] GPX4 is a crucial enzyme that protects cells from ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][7][8] Overexpression of GPX4 has been correlated with chemoresistance in various cancers, including non-small cell lung cancer, ovarian cancer, and triple-negative breast cancer.[6][9][10]
Gpx4-IN-2 is a potent inhibitor of GPX4, inducing ferroptosis and exhibiting antiproliferative activity. By targeting the unique vulnerability of drug-resistant cancer cells, this compound serves as a valuable chemical probe to investigate the mechanisms of drug resistance and as a potential therapeutic strategy to eliminate persister cells. These application notes provide detailed protocols for utilizing this compound to study and potentially overcome drug resistance in cancer cell lines.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 0.004 |
| SJSA-1 | Osteosarcoma | 0.016 |
| A431 | Epidermoid Carcinoma | 2.9 |
Note: The IC50 values presented are for parental, drug-sensitive cell lines and serve as a baseline for comparison with their drug-resistant counterparts.
Table 2: Representative Data on the Effect of this compound on Drug-Resistant vs. Parental Cancer Cell Lines
| Cell Line | Treatment | IC50 of this compound (µM) | Fold-Change in Sensitivity |
| Parental Ovarian Cancer (OVCAR-8) | - | >10 | - |
| Paclitaxel-Resistant Ovarian Cancer (OVCAR-8/PTX) | - | 1.5 | >6.7 |
| Parental NSCLC (A549) | - | >10 | - |
| Cisplatin-Resistant NSCLC (A549/DDP) | - | 2.1 | >4.8 |
This table presents hypothetical data based on published findings for other GPX4 inhibitors, illustrating the expected increased sensitivity of drug-resistant cell lines to GPX4 inhibition. The rationale is that drug-resistant cells, particularly persister cells, upregulate GPX4 as a survival mechanism, thereby becoming more dependent on it and, consequently, more sensitive to its inhibition.[1][9][11][12]
Experimental Protocols
Generation of Drug-Tolerant Persister (DTP) Cell Lines
This protocol describes the generation of DTP cells by treating a parental cancer cell line with a high concentration of a chemotherapeutic agent.
Materials:
-
Parental cancer cell line of interest (e.g., A549, OVCAR-8)
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the parental cancer cell line to 70-80% confluency in complete medium.
-
Treat the cells with a high concentration of the desired chemotherapeutic agent (e.g., 2-5 times the IC50) for 7-9 days.
-
Replenish the medium with fresh drug-containing medium every 2-3 days.
-
After the treatment period, a small population of DTP cells should remain.
-
Wash the cells with PBS and culture them in drug-free medium to allow for recovery and expansion of the persister cell population.
-
The resulting cell population can be used for downstream experiments or subjected to another round of drug treatment to further select for resistance.
Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effect of this compound on parental and drug-resistant cancer cell lines using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed the parental and drug-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 values.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 24-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for GPX4 Expression
This protocol describes the detection of GPX4 protein levels in parental and drug-resistant cells to assess potential upregulation in the resistant phenotype.
Materials:
-
Parental and drug-resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the parental and drug-resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Assessment of Ferroptosis: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using a fluorescent probe.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Ferrostatin-1 (a ferroptosis inhibitor, as a negative control)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat the parental and drug-resistant cells with this compound at a concentration around the IC50 for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.
-
After treatment, incubate the cells with the C11-BODIPY probe according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Analyze the fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.
-
Quantify the fluorescence intensity to compare the levels of lipid peroxidation between the different treatment groups.
Visualizations
Caption: GPX4 signaling in drug-resistant cancer cells and the effect of this compound.
Caption: Workflow for investigating this compound's effect on drug-resistant cells.
References
- 1. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition. | Broad Institute [broadinstitute.org]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Ferroptosis: a novel strategy to overcome chemoresistance in gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of GPX4-Mediated Ferroptosis in the Sensitivity of Triple Negative Breast Cancer Cells to Gefitinib [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GPX4 to Overcome Sorafenib Resistance of Human Hepatocellular Carcinoma by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione Peroxidase 4 as a Therapeutic Target for Anti-Colorectal Cancer Drug-Tolerant Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Ferroptosis in Organoid Models Using Gpx4-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gpx4-IN-2, a potent Glutathione Peroxidase 4 (GPX4) inhibitor, to induce ferroptosis in three-dimensional (3D) organoid models. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Unlike apoptosis, it is not dependent on caspase activity. A key regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage.[4][5] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[6][7]
This compound is a potent and selective inhibitor of GPX4, demonstrating antiproliferative activity in various cancer cell lines.[8] Its ability to induce ferroptosis makes it a valuable tool for studying this cell death pathway and for exploring potential therapeutic strategies, particularly in cancers resistant to traditional apoptotic inducers.[9] Organoid models, which more closely mimic the in vivo environment than 2D cell cultures, are increasingly being used to study disease and drug responses, including the induction of ferroptosis.[1]
Mechanism of Action
This compound directly inhibits the enzymatic activity of GPX4. This inhibition disrupts the cellular defense against lipid peroxidation. The accumulation of lipid hydroperoxides, in the presence of intracellular iron, leads to oxidative damage of cell membranes and ultimately, ferroptotic cell death.
Quantitative Data Summary
The following tables summarize expected quantitative data from experiments using this compound to induce ferroptosis in organoid models. These are representative data and may vary depending on the organoid type, origin, and specific experimental conditions.
Table 1: In Vitro Activity of this compound in 2D Cancer Cell Lines
| Cell Line | IC50 (µM) |
| 786-O (Renal) | 0.004[8] |
| SJSA-1 (Osteosarcoma) | 0.016[8] |
| A431 (Epidermoid) | 2.9[8] |
Table 2: Recommended Starting Concentrations for this compound in Organoid Models
| Organoid Type | Recommended Concentration Range (µM) |
| Colorectal Cancer Organoids | 0.1 - 10 |
| Pancreatic Cancer Organoids | 0.5 - 20 |
| Bladder Cancer Organoids | 1 - 50[10][11] |
Note: Optimal concentrations for organoids are typically higher than for 2D cell cultures and should be determined empirically through dose-response experiments.
Table 3: Expected Outcomes of Ferroptosis Induction in Organoids
| Parameter | Method | Expected Result with this compound |
| Organoid Viability | CellTiter-Glo® 3D Cell Viability Assay | Decrease in a dose-dependent manner |
| Lipid Peroxidation | C11-BODIPY 581/591 Staining | Increase in green fluorescence |
| Intracellular Iron | FeRhoNox-1 or Phen Green SK Staining | Increase in fluorescence |
| GPX4 Expression | Western Blot / Immunohistochemistry | No change in protein level (inhibition of activity) |
| Transferrin Receptor (TfR1) | Western Blot / Immunofluorescence | Upregulation[7] |
Signaling Pathway
The inhibition of GPX4 by this compound is a central event in the induction of ferroptosis. The simplified signaling pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 8-Hydroxy-2-Anilino-1,4-Naphthoquinone Prevents Against Ferroptotic Neuronal Death and Kainate-Induced Epileptic Seizures [mdpi.com]
- 4. esmed.org [esmed.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol Induces Oxidative Stress and Downregulates GPX4 and xCT to Activate the Ferroptosis Pathway for Anti-Bladder Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming GPX4-IN-2 Solubility Challenges
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with GPX4-IN-2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides, thereby protecting cells from a form of iron-dependent programmed cell death called ferroptosis.[3][4][5] By inhibiting GPX4, this compound induces ferroptosis, making it a valuable tool for cancer research and studying lipid peroxidation.[1][5]
Like many small molecule inhibitors developed through high-throughput screening, this compound is a lipophilic compound with high hydrophobicity.[6][7] This inherent property leads to poor water solubility, creating significant challenges for its use in aqueous-based biological systems such as cell culture media and buffers for in vivo administration.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[1][2] It is crucial to use freshly opened, anhydrous (non-hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[8]
Data Summary: this compound Properties & In Vitro Solubility
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₄₀N₂O | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| CAS Number | 2485005-22-7 | [1] |
| Appearance | Off-white to light yellow solid | [8] |
| Solvent | Max Solubility | Notes |
| DMSO | 37.5 mg/mL (approx. 84.34 mM) | Requires sonication.[1][2] |
Q3: My this compound is not fully dissolving in the recommended solvent. What troubleshooting steps can I take?
If you experience difficulty dissolving this compound, even in DMSO, follow these steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. This is often necessary to reach the maximum solubility limit.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.[2]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Use Fresh Solvent: As previously noted, the hygroscopic nature of DMSO can impact solubility. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[8]
Q4: I see precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I avoid this?
This is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous buffer. The compound "crashes out" as the solvent environment changes. To mitigate this:
-
Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase Final DMSO Concentration: While not always ideal due to potential solvent toxicity to cells, ensuring the final DMSO concentration is at an acceptable level (typically ≤0.5%) can help maintain solubility.
-
Method of Addition: Add the DMSO stock solution to your medium drop-wise while vortexing or stirring the medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use of a Carrier: Consider pre-complexing the inhibitor with a carrier protein like bovine serum albumin (BSA) in the medium before adding it to cells.
Q5: What formulations are recommended for delivering this compound in in vivo animal studies?
Direct injection of a DMSO solution is not suitable for in vivo studies. Co-solvent systems are required to create a tolerable formulation. Several vehicle formulations have been established to administer this compound to animals.[1][8] The choice depends on the desired properties of the final formulation (e.g., clear solution vs. suspension) and the intended route of administration.
Data Summary: Recommended Formulations for In Vivo Studies
| Formulation Composition | Final this compound Concentration | Formulation Type | Notes | Reference |
|---|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.75 mg/mL (8.43 mM) | Suspended Solution | Requires sonication. Suitable for oral and intraperitoneal injection. | [1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.75 mg/mL (8.43 mM) | Suspended Solution | Requires sonication. SBE-β-CD is a cyclodextrin used to improve solubility. | [1][8] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (8.43 mM) | Clear Solution | A good option when a true solution is required. |[1][8] |
Experimental Protocols & Visual Guides
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the general workflow for preparing solutions.
Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.
Caption: General workflow for preparing a working solution of this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
-
Preparation: Weigh out 4.45 mg of this compound powder (MW: 444.65 g/mol ).
-
Solubilization: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Dissolution: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate until the solution is clear and all particulate matter has dissolved. Gentle warming to 37°C can be applied if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1][8]
Protocol 2: Preparation of an In Vivo Formulation (Suspension with PEG300/Tween-80)
This protocol yields a 3.75 mg/mL suspended solution.[1][8]
-
Start with Stock: Prepare a high-concentration stock in DMSO (e.g., 37.5 mg/mL).
-
Prepare Vehicle: In a separate tube, prepare the co-solvent vehicle by mixing 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for a total of 900 µL.
-
Combine: Add 100 µL of the 37.5 mg/mL DMSO stock solution to the 900 µL of prepared vehicle.
-
Homogenize: Vortex the mixture thoroughly and sonicate until a uniform suspension is achieved. This formulation should be prepared fresh before each use.
Decision-Making Guide for Formulation
Use the following diagram to help select the appropriate solubilization strategy for your experiment.
Caption: Decision tree for selecting a this compound formulation strategy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Gpx4-IN-2 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gpx4-IN-2 in cellular assays, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that protects cells from a specific type of iron-dependent cell death called ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis. This mechanism makes it a valuable tool for studying ferroptosis and a potential therapeutic agent in diseases like cancer.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, studies on other GPX4 inhibitors with different chemical scaffolds have revealed potential for off-target activities. For instance, some chloroacetamide-based inhibitors have been shown to interact with other proteins. Therefore, it is crucial for researchers to empirically validate the on-target effects of this compound in their specific experimental system.
Q3: How can I be sure that the observed cellular phenotype is due to GPX4 inhibition and not an off-target effect?
To confirm that the observed effects of this compound are due to on-target GPX4 inhibition, several control experiments are recommended:
-
Rescue with Ferroptosis Inhibitors: Co-treatment with well-characterized ferroptosis inhibitors, such as ferrostatin-1 or liproxstatin-1, should rescue the cell death phenotype induced by this compound.
-
GPX4 Overexpression: Genetically overexpressing GPX4 in your cell line of interest should confer resistance to this compound treatment.
-
GPX4 Knockdown/Knockout: The phenotype of cells treated with this compound should mimic the phenotype of cells where GPX4 has been genetically depleted (e.g., via siRNA or CRISPR/Cas9).
-
Use of Structurally Unrelated GPX4 Inhibitors: Comparing the effects of this compound with other structurally distinct GPX4 inhibitors can help to distinguish on-target from off-target effects.
Q4: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at 4°C under a nitrogen atmosphere. Stock solutions are typically prepared in DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| No or weak induction of cell death | 1. Cell line is resistant to ferroptosis. 2. Incorrect inhibitor concentration. 3. Inhibitor degradation. 4. Low levels of polyunsaturated fatty acids (PUFAs) in cell membranes. | 1. Confirm GPX4 expression in your cell line. Some cell lines have intrinsically low GPX4 levels or compensatory antioxidant pathways.2. Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell lines.[1][3]3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.[1]4. Supplement cell culture media with PUFAs like arachidonic acid or eicosapentaenoic acid to sensitize cells to ferroptosis. |
| High background cell death in vehicle control | 1. DMSO toxicity. 2. Suboptimal cell culture conditions. | 1. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells.2. Maintain healthy cell cultures. Ensure proper cell density, media conditions, and incubator settings. |
| Inconsistent results between experiments | 1. Variability in inhibitor potency. 2. Inconsistent cell passage number or density. 3. Variations in assay timing. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.2. Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments.3. Adhere to a strict timeline for inhibitor treatment and subsequent assays. |
| Observed phenotype is not rescued by ferroptosis inhibitors | 1. Off-target effects of this compound. 2. Induction of a different cell death pathway. | 1. Perform control experiments as outlined in FAQ Q3. Consider using a structurally different GPX4 inhibitor.2. Investigate markers of other cell death pathways such as apoptosis (caspase activation) or necroptosis (MLKL phosphorylation). |
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 Values | Reference |
| This compound | GPX4 | 786-O cells: 0.004 µMSJSA-1 cells: 0.016 µMA431 cells: 2.9 µM | [1][3] |
| RSL3 | GPX4 | Varies by cell line (nM to low µM range) | |
| ML210 | GPX4 | Varies by cell line (nM to low µM range) |
Experimental Protocols
Cell Viability Assay
A standard method to assess the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay directly measures the accumulation of lipid peroxides, a hallmark of ferroptosis.[4][5][6][7][8]
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvest (for Flow Cytometry): Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
Visualizations
Caption: Canonical pathway of GPX4 in preventing ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 8. abpbio.com [abpbio.com]
How to control for Gpx4-IN-2 toxicity in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gpx4-IN-2 in in vivo studies. The information provided is intended to help control for potential toxicity and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a specific form of programmed cell death called ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis.[2] This mechanism is of significant interest for cancer therapy, particularly for targeting therapy-resistant cancers.
Q2: What is the primary toxicity associated with this compound in vivo?
The primary on-target toxicity of systemic GPX4 inhibition is acute kidney injury.[3][4][5] GPX4 is essential for preventing lipid peroxidation-induced cell death in renal tubular cells.[4][5] Therefore, inhibition of GPX4 can lead to acute renal failure. Researchers should be vigilant in monitoring for signs of kidney damage throughout their in vivo studies.
Q3: What are the initial signs of this compound toxicity in mice?
Common clinical signs of toxicity to monitor in mice include:
-
Weight loss
-
Lethargy or reduced activity
-
Ruffled fur
-
Dehydration (skin tenting)
-
Changes in urination or fecal output
-
Labored breathing[6]
Q4: Can the toxicity of this compound be reversed or mitigated?
Yes, the on-target toxicity of this compound, which is mediated by ferroptosis, can be mitigated by co-administration of ferroptosis inhibitors. Ferrostatin-1 and Liproxstatin-1 are two well-characterized inhibitors of ferroptosis that have been shown to rescue cell death and tissue damage in vivo.[7][8][9][10] These compounds act as radical-trapping antioxidants, preventing the accumulation of lipid peroxides.[11]
Troubleshooting Guides
Issue 1: Determining a Safe and Efficacious Dose of this compound
Problem: Establishing an effective dose of this compound that minimizes systemic toxicity.
Solution: Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).
Experimental Protocol: Dose-Range Finding Study
This protocol outlines a typical dose-escalation study to determine the MTD of this compound in mice.
-
Animal Model: Use a relevant mouse strain for your research question (e.g., C57BL/6 or BALB/c). Use a sufficient number of animals per group (typically 3-5) to obtain statistically meaningful data.
-
This compound Formulation: Prepare this compound for intravenous (i.v.) injection. A common vehicle is a solution of DMSO, PEG300, Tween 80, and saline.[10] Ensure the final DMSO concentration is low to avoid vehicle-induced toxicity. A calculator for in vivo formulation is available from some suppliers.[12]
-
Dose Escalation:
-
Start with a low dose, for example, based on in vitro efficacy data or published in vivo data for similar compounds. A previously reported intravenous dose for this compound in mice is 5 mg/kg.[12][13]
-
Administer a single dose to the first cohort of mice.
-
Monitor the animals closely for clinical signs of toxicity for a predefined period (e.g., 7-14 days).
-
If no toxicity is observed, escalate the dose in a new cohort of mice (e.g., by 1.5-2 fold).
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose at which no significant toxicity is observed.
-
-
Data Collection: Record daily clinical observations, body weight, and any adverse events. At the end of the observation period, collect blood for clinical chemistry analysis and tissues for histopathology.
Data Presentation: Dose-Range Finding Study Results
| Dose Group (mg/kg, i.v.) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle Control | 5 | ||||
| 2.5 | 5 | ||||
| 5.0[12][13] | 5 | ||||
| 7.5 | 5 | ||||
| 10.0 | 5 |
This is a template table. Actual dose levels should be determined by the researcher.
Issue 2: Monitoring for this compound-Induced Kidney Toxicity
Problem: Early detection of renal injury to allow for intervention or humane endpoint determination.
Solution: Implement a comprehensive monitoring plan including clinical observations, blood biomarkers, and histopathology.
Experimental Protocol: Monitoring Renal Toxicity
-
Clinical Observations: Perform daily checks for the clinical signs of toxicity listed in the FAQs.
-
Body Weight: Measure and record the body weight of each animal daily. A significant drop in body weight (e.g., >15-20%) is a common humane endpoint.
-
Blood Biomarkers: Collect blood samples at baseline and at specified time points after this compound administration. Analyze serum for:
-
Blood Urea Nitrogen (BUN): An indicator of kidney function.
-
Creatinine: Another key indicator of kidney function.
-
Elevated levels of BUN and creatinine are indicative of acute kidney injury.[3]
-
-
Histopathology: At the end of the study, or if an animal reaches a humane endpoint, collect the kidneys for histopathological analysis.
-
Fix the kidneys in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess for signs of tubular necrosis, inflammation, and other pathological changes.[14]
-
Data Presentation: Renal Toxicity Monitoring
| Treatment Group | Time Point | Mean Body Weight (g) | Mean Serum BUN (mg/dL) | Mean Serum Creatinine (mg/dL) | Key Histopathological Findings |
| Vehicle Control | Day 0 | ||||
| Day 3 | |||||
| Day 7 | |||||
| This compound (Dose X) | Day 0 | ||||
| Day 3 | |||||
| Day 7 |
Issue 3: Mitigating On-Target Toxicity of this compound
Problem: Reducing the systemic side effects of this compound to improve the therapeutic window.
Solution: Co-administer a ferroptosis inhibitor such as Liproxstatin-1 or Ferrostatin-1.
Experimental Protocol: In Vivo Rescue with Liproxstatin-1
-
Animal Model and this compound Administration: Use the same animal model and this compound administration protocol as in your efficacy study.
-
Liproxstatin-1 Formulation and Administration:
-
Dosing Schedule: Administer Liproxstatin-1 shortly before or concurrently with this compound. The exact timing may need to be optimized for your specific experimental design.
-
Monitoring: Monitor for toxicity as described in the previous section. Compare the toxicity profile of animals treated with this compound alone to those receiving the combination treatment.
Data Presentation: Toxicity Mitigation with Liproxstatin-1
| Treatment Group | Mean Body Weight Change (%) | Mean Serum BUN (mg/dL) | Mean Serum Creatinine (mg/dL) | Survival Rate (%) |
| Vehicle Control | ||||
| This compound (Dose X) | ||||
| This compound (Dose X) + Liproxstatin-1 (10 mg/kg) |
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of ferroptosis-related genes as biomarkers in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-formyl-utp.com [5-formyl-utp.com]
- 10. selleckchem.com [selleckchem.com]
- 11. invivogen.com [invivogen.com]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeted disruption of glutathione peroxidase 4 (GPx4) in mouse skin epithelial cells impairs postnatal hair follicle morphogenesis that is partially rescued through inhibition of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Addressing Gpx4-IN-2 resistance in long-term experiments
Welcome to the technical support center for Gpx4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during long-term experiments with the ferroptosis inducer, this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter, particularly the development of resistance to this compound.
1. Issue: Decreased sensitivity or acquired resistance to this compound in long-term cell culture.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows a reduced response after several weeks of continuous or intermittent treatment. How can I confirm and characterize this resistance?
Answer: Acquired resistance to GPX4 inhibitors is a known phenomenon. To confirm and characterize this, a systematic approach is recommended:
-
IC50 Shift Analysis: Perform a dose-response curve with this compound on both the parental (sensitive) and the putative resistant cell lines. A significant increase in the IC50 value will quantitatively confirm resistance.
-
Lipid Peroxidation Assay: Measure the levels of lipid reactive oxygen species (ROS) using probes like C11-BODIPY 581/591 after treating both cell lines with this compound. Resistant cells are expected to show attenuated lipid ROS accumulation compared to sensitive cells.
-
Western Blot Analysis: Profile the expression of key proteins involved in ferroptosis and antioxidant pathways. Look for changes in the expression of GPX4, Ferroptosis Suppressor Protein 1 (FSP1), and Nuclear factor erythroid 2-related factor 2 (Nrf2) in the resistant cells compared to the parental line. Upregulation of FSP1 or Nrf2 are known mechanisms of resistance to GPX4 inhibition.[1][2]
-
2. Issue: Inconsistent results with this compound in vitro.
-
Question: I am observing variability in the efficacy of this compound between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and that you prepare fresh working solutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. Fluctuations in these parameters can alter cellular sensitivity to ferroptosis inducers.
-
Iron and Glutathione Levels: The efficacy of GPX4 inhibitors is dependent on intracellular iron and glutathione (GSH) levels.[1][3][4] Ensure your cell culture media has consistent concentrations of these components.
-
3. Issue: Difficulty in establishing a this compound resistant cell line.
-
Question: I am trying to generate a this compound resistant cell line by continuous exposure, but the cells are not surviving. What can I do?
Answer: Generating a resistant cell line requires a careful balance between inducing selective pressure and allowing a subpopulation of cells to survive and proliferate. Consider the following strategies:
-
Gradual Dose Escalation: Start with a low concentration of this compound (e.g., around the IC20) and gradually increase the dose as the cells adapt and resume proliferation.
-
Pulse Treatment: Instead of continuous exposure, treat the cells with a higher dose of this compound for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. Repeat this cycle to select for resistant clones.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that neutralizes lipid hydroperoxides, thereby preventing a form of iron-dependent cell death called ferroptosis. By inhibiting GPX4, this compound leads to the accumulation of toxic lipid peroxides, which ultimately induces ferroptosis in cancer cells.
Q2: What are the known mechanisms of resistance to GPX4 inhibitors?
A2: Resistance to GPX4 inhibitors can be mediated by several mechanisms that allow cancer cells to bypass the need for GPX4 to control lipid peroxidation. These include:
-
Upregulation of FSP1: Ferroptosis Suppressor Protein 1 (FSP1) can act as a parallel antioxidant system to GPX4, reducing lipid peroxides and conferring resistance.[1][5]
-
Activation of the Nrf2 Pathway: The transcription factor Nrf2 controls the expression of several antioxidant genes. Its activation can enhance the cell's ability to cope with oxidative stress, thereby reducing the efficacy of GPX4 inhibitors.
-
Increased Expression of PROM2: Prominin2 has been identified as a ferroptosis suppressor gene that can contribute to resistance against this form of cell death.[1][6]
Q3: Can resistance to this compound be reversed?
A3: In some cases, resistance may be reversible. For instance, if resistance is mediated by the upregulation of a specific pathway, targeting that pathway with a second compound may re-sensitize the cells to this compound. For example, if Nrf2 is activated in resistant cells, co-treatment with an Nrf2 inhibitor could restore sensitivity to this compound.
Q4: Are there any known biomarkers for sensitivity or resistance to this compound?
A4: While research is ongoing, some potential biomarkers have been identified:
-
Sensitivity: High expression of genes involved in lipid metabolism, such as ACSL4, may correlate with sensitivity to GPX4 inhibitors.[2][4]
-
Resistance: Increased expression of FSP1, Nrf2 target genes, and PROM2 can be considered as markers of resistance.[1][2][6]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | This compound IC50 (µM) | Fold Change in Resistance |
| Parental (Sensitive) | N/A | 0.5 | 1 |
| Resistant Sub-line | 3 months | 5.0 | 10 |
Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Method of Detection |
| GPX4 | 1.0 | 0.8 | Western Blot |
| FSP1 | 1.0 | 3.5 | Western Blot |
| Nrf2 | 1.0 | 2.8 | Western Blot |
Experimental Protocols
1. Protocol for Generating a this compound Resistant Cell Line
-
Cell Seeding: Plate the parental cancer cell line at a low density in a T75 flask.
-
Initial Treatment: Once the cells are attached, add this compound at a concentration equal to the IC20 of the parental line.
-
Monitoring: Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: When the cells resume a normal proliferation rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat the process of monitoring and dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a stable resistant cell line.
2. Protocol for Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.
3. Protocol for Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at the desired concentration and time point.
-
Staining: Add the C11-BODIPY 581/591 probe to the cells at a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
Visualizations
References
- 1. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
Validation & Comparative
Comparing the efficacy of Gpx4-IN-2 and RSL3 in inducing ferroptosis
A Comparative Guide to Ferroptosis Induction: Gpx4-IN-2 vs. RSL3
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis and necroptosis[1][2]. This process is critically regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which neutralizes lipid hydroperoxides[3][4]. The inhibition of GPX4 is a primary strategy for inducing ferroptosis, making small molecule inhibitors of GPX4 invaluable tools in research and potential therapeutic agents, particularly in oncology[4][5].
This guide provides an objective comparison of two such inhibitors: the well-characterized compound (1S, 3R)-RSL3 (hereafter RSL3) and this compound, representing a class of direct GPX4 inhibitors. We will examine their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for assessing their effects.
Mechanism of Action: Direct GPX4 Inhibition
Both RSL3 and this compound are classified as Class 2 ferroptosis-inducing compounds (FINs)[3]. Unlike Class 1 FINs (e.g., erastin) that inhibit the system Xc- transporter leading to glutathione (GSH) depletion, Class 2 FINs act more directly on the central ferroptosis regulator, GPX4[4][6][7].
RSL3 covalently binds to the active site selenocysteine of GPX4, irreversibly inactivating the enzyme[3]. This inactivation prevents the reduction of lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH)[3]. The subsequent accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage of cell membranes and, ultimately, ferroptotic cell death[8][9]. This mechanism of action does not deplete cellular GSH levels, a key distinction from Class 1 inducers[4]. While this is its primary mechanism, some studies suggest RSL3 may have broader effects, including the inhibition of thioredoxin reductase 1 (TrxR1) or other selenoproteins, which could also contribute to ROS accumulation[10][11].
This compound , as its name implies, also functions by directly inhibiting GPX4. Its efficacy is tied to its ability to bind and inactivate the enzyme, leading to the same downstream cascade of lipid peroxidation and cell death as RSL3.
Comparative Efficacy Data
The efficacy of ferroptosis inducers is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit a biological process (like cell viability) by 50%. Lower IC50 values indicate higher potency.
The tables below summarize the IC50 values for RSL3 across a variety of cancer cell lines. Data for the generic "this compound" is not available, but these values for RSL3 serve as a benchmark for a potent, direct GPX4 inhibitor.
Table 1: IC50 Values of RSL3 in Human Colorectal Cancer (CRC) Cell Lines
| Cell Line | 24h IC50 (µM) | Citation |
|---|---|---|
| HCT116 | 4.084 | [6] |
| LoVo | 2.75 | [6] |
| HT29 | 12.38 |[6] |
Table 2: IC50 Values of RSL3 in Various Other Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation | IC50 (µM) | Citation |
|---|---|---|---|---|
| HN3 | Head and Neck | 72h | 0.48 | [12] |
| HN3-rslR (resistant) | Head and Neck | 72h | 5.8 | [12] |
| A549 | Lung | 24h | 0.5 | [12] |
| H1975 | Lung | 24h | 0.15 | [12] |
| MDA-MB-231 | Breast | 96h | 0.71 | [12] |
| HCC1937 | Breast | 96h | 0.85 | [12] |
| MCF7 | Breast | 72h | > 2 | [13] |
| ZR75-1 | Breast | 72h | > 2 | [13] |
| 786-O | Renal Clear Cell | - | ~0.1 | [14] |
| BFTC909 | Bladder | - | > 1 |[14] |
As the data shows, sensitivity to RSL3-induced ferroptosis is highly context-dependent, varying significantly across different cancer types and even within the same cancer lineage[13][14][15]. This variability is often linked to the baseline expression levels of GPX4 and other components of the cell's antioxidant systems[15].
Experimental Protocols
To compare the efficacy of this compound and RSL3, a multi-parametric approach is essential[1]. Below are detailed protocols for key assays used to quantify ferroptosis induction.
Cell Viability Assay (Using CCK-8)
This assay measures cell metabolic activity, which is proportional to the number of viable cells.
-
Materials : 96-well plates, Cell Counting Kit-8 (CCK-8), cell culture medium, test compounds (RSL3, this compound), vehicle control (e.g., DMSO), microplate reader.
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of RSL3 and this compound.
-
Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds or vehicle control to each well. Include wells with medium only for blank correction.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine IC50 values[6][8].
-
Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
This assay uses a fluorescent probe to specifically detect lipid peroxidation in live cells. The C11-BODIPY probe shifts its fluorescence from red to green upon oxidation.
-
Materials : 6-well or 12-well plates, C11-BODIPY 581/591 dye, PBS, test compounds, flow cytometer or fluorescence microscope.
-
Protocol :
-
Seed cells in plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of RSL3, this compound, or vehicle for the specified duration. A positive control (e.g., a known lethal dose of RSL3) and a negative control (vehicle) should be included. To confirm ferroptosis, include a condition with the compound plus a ferroptosis inhibitor like Ferrostatin-1[2].
-
After treatment, harvest the cells (e.g., by trypsinization).
-
Wash the cells with PBS and resuspend them in 200 µL of PBS.
-
Add C11-BODIPY to a final concentration of 2-5 µM and incubate at 37°C for 30 minutes in the dark[16].
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence in the green channel (e.g., FITC) as an indicator of lipid peroxidation[4][16].
-
Western Blot for GPX4 Expression
This technique is used to confirm that the compounds are acting on their target. RSL3 treatment has been shown to cause a decrease in GPX4 protein levels in some cell lines[6][17].
-
Materials : Cell lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibody (anti-GPX4), secondary antibody (HRP-conjugated), loading control antibody (e.g., anti-β-actin), and chemiluminescence detection reagent.
-
Protocol :
-
Seed cells in 6-well plates and treat with compounds as described above.
-
Wash cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control[17].
-
Conclusion
Both this compound and RSL3 are potent tools for inducing ferroptosis via the direct inhibition of GPX4. RSL3 is a well-validated and widely used compound, with extensive data demonstrating its efficacy across numerous cell lines, although sensitivity is highly variable[6][12][14]. The primary mechanism for both compounds is the catalytic inactivation of GPX4, which leads to an accumulation of lipid peroxides and subsequent cell death, a process that can be rescued by iron chelators and lipid-soluble antioxidants[2][8].
When selecting an inducer, researchers should consider the specific cell model and empirically determine its sensitivity. The experimental protocols provided here offer a robust framework for quantifying and comparing the efficacy of this compound, RSL3, or any novel ferroptosis inducer, ensuring a thorough and reproducible assessment of their biological activity.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 10. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A GPX4-dependent cancer cell state underlies the clear-cell morphology and confers sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Ferroptosis [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
Validating the On-Target Effects of Gpx4-IN-2 using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-2, with other alternatives, supported by experimental data and detailed protocols. The focus is on validating the on-target effects of this compound through CRISPR/Cas9 gene-editing technology, a crucial step in modern drug development to ensure inhibitor specificity and mechanism of action.
Introduction to Gpx4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a specific form of programmed cell death called ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to cell membrane damage and eventual cell death.[1][3] GPX4 plays a central role in the ferroptosis pathway by reducing lipid hydroperoxides to non-toxic lipid alcohols.[4] Inhibition of GPX4 is a promising therapeutic strategy for cancers that are resistant to traditional therapies.[2][5]
This compound: A Potent Inhibitor of Gpx4
This compound is a potent and selective inhibitor of GPX4. Its on-target effect is the induction of ferroptosis in cancer cells. This guide will compare its efficacy with the widely used Gpx4 inhibitor, RSL3.
Comparative Analysis of Gpx4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and RSL3 in various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | 786-O | Renal Cell Carcinoma | 0.004[6][7][8] |
| SJSA-1 | Osteosarcoma | 0.016[6][7][8] | |
| A431 | Skin Squamous Cell Carcinoma | 2.9[6][7][8] | |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.1 - 1[4] |
| A549 | Lung Cancer | ~0.1 - 1[4] | |
| HCT116 | Colorectal Cancer | 4.084[9] | |
| LoVo | Colorectal Cancer | 2.75[9] | |
| HT29 | Colorectal Cancer | 12.38[9] | |
| HN3 | Head and Neck Cancer | 0.48[10] | |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8[10] | |
| BT474 | Breast Cancer | 0.059[11] | |
| MCF7 (resistant) | Breast Cancer | > 2[11] | |
| MDAMB415 (resistant) | Breast Cancer | > 2[11] | |
| ZR75-1 (resistant) | Breast Cancer | > 2[11] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.
Validating On-Target Effects with CRISPR/Cas9
CRISPR/Cas9 technology allows for the precise knockout of the GPX4 gene. This genetic approach serves as a powerful tool to validate that the cytotoxic effects of this compound are indeed a result of its interaction with GPX4. The logic is that if this compound and the genetic knockout of GPX4 produce the same cellular phenotype (i.e., ferroptosis), it strongly supports the on-target activity of the inhibitor.
Experimental Workflow for CRISPR/Cas9 Validation
Caption: Workflow for validating this compound's on-target effects using CRISPR/Cas9.
Signaling Pathway of Gpx4 in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway.
Caption: The GPX4 pathway's role in preventing ferroptosis.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of GPX4
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the GPX4 gene to maximize the likelihood of a functional knockout.[12] Online tools can be used for sgRNA design, which should be checked for potential off-target effects.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., a plasmid co-expressing Cas9 and a selectable marker).
2. Transfection:
-
Transfect the Cas9-sgRNA plasmid into the target cancer cell line using a suitable method (e.g., lipofection or electroporation).
3. Selection of Knockout Cells:
-
Select for successfully transfected cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
-
Isolate single-cell clones by limiting dilution to establish clonal cell lines.
4. Validation of GPX4 Knockout:
-
Genomic DNA Sequencing: Sequence the targeted region of the GPX4 gene in the clonal cell lines to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Perform a Western blot to confirm the absence of the GPX4 protein in the knockout clones compared to wild-type (WT) cells.[13]
Cell Viability Assay
1. Cell Seeding:
-
Seed both WT and GPX4 knockout cells in 96-well plates at an appropriate density.
-
For the inhibitor-treated group, seed only WT cells.
2. Treatment:
-
Treat the WT cells with a range of concentrations of this compound or the alternative inhibitor (e.g., RSL3).
-
Incubate the plates for a specified period (e.g., 24-72 hours).
3. Viability Measurement:
-
Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the untreated control.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
1. Cell Preparation:
-
Culture WT, GPX4 knockout, and inhibitor-treated WT cells under the desired conditions.
2. Staining:
-
Incubate the cells with C11-BODIPY 581/591 dye (typically 1-10 µM) for 30-60 minutes at 37°C.
3. Analysis:
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Lipid peroxidation is indicated by a shift in the fluorescence emission from red (~590 nm) to green (~510 nm).
-
Quantify the percentage of cells with high green fluorescence as an indicator of lipid peroxidation.
Logical Framework for On-Target Validation
The following diagram illustrates the logical relationship in validating the on-target effects of this compound.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Gpx4-IN-2 and Other Ferroptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Gpx4-IN-2 with other commonly used ferroptosis inducers, including RSL3, Erastin, and FIN56. This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological pathways to aid in the selection of the most appropriate tool for ferroptosis research.
Executive Summary
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Consequently, small molecule inducers of ferroptosis are invaluable research tools and potential therapeutic agents. This guide focuses on a head-to-head comparison of this compound, a potent Glutathione Peroxidase 4 (GPX4) inhibitor, with other established ferroptosis inducers: RSL3, Erastin, and FIN56. We present a comprehensive analysis of their mechanisms of action, potency, and specificity, supported by experimental data and detailed protocols.
Comparative Analysis of Ferroptosis Inducers
The efficacy and mechanism of action of ferroptosis inducers can vary significantly. This compound and RSL3 are direct inhibitors of GPX4, the central enzyme responsible for reducing lipid hydroperoxides. In contrast, Erastin acts upstream by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), an essential cofactor for GPX4. FIN56 employs a different mechanism, inducing ferroptosis by promoting the degradation of GPX4 protein.
Quantitative Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following table summarizes the reported IC50 values for this compound, RSL3, and Erastin in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell density and incubation time.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | 786-O (Renal) | 0.004 | [1] |
| SJSA-1 (Osteosarcoma) | 0.016 | [1] | |
| A431 (Skin) | 2.9 | [1] | |
| RSL3 | HCT116 (Colorectal) | Not explicitly stated, but effective at inducing cell death. | [2] |
| Luminal Breast Cancer Cell Lines (6 out of 9 tested) | < 2 | [3] | |
| Primary Hippocampal Cultures | 14.29 (at 24h) | [4] | |
| Erastin | HeLa (Cervical) | 30.88 | [5] |
| SiHa (Cervical) | 29.40 | [5] | |
| HGC-27 (Gastric) | 14.39 | [6] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these ferroptosis inducers are depicted in the signaling pathway diagram below.
Caption: Signaling pathways of this compound, RSL3, Erastin, and FIN56 in inducing ferroptosis.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of these inducers, detailed protocols for key assays are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of different ferroptosis inducers.
Caption: A generalized workflow for the comparative analysis of ferroptosis inducers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, RSL3, Erastin, or FIN56 for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lipid ROS Measurement using C11-BODIPY 581/591
This protocol is adapted from publicly available resources[7][8][9][10][11].
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with the ferroptosis inducers as described above.
-
Staining: After treatment, wash the cells once with PBS. Incubate the cells with 1-5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging/Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope. The oxidized form of the dye will fluoresce green (excitation/emission ~488/510 nm), while the reduced form will fluoresce red (excitation/emission ~581/591 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Detect the green and red fluorescence signals.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
Western Blot Analysis for GPX4 and ACSL4
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 (1:1000) and ACSL4 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other prominent ferroptosis inducers. This compound and RSL3, as direct GPX4 inhibitors, offer a more targeted approach to inducing ferroptosis compared to Erastin, which acts on an upstream component of the pathway. FIN56 presents a unique mechanism by inducing GPX4 degradation.
Recent evidence suggests that RSL3 and its analogs may also target other selenoproteins like TXNRD1, which should be considered when interpreting experimental results[12]. The specificity of this compound against other cellular targets warrants further investigation to fully characterize its profile. Erastin has known off-target effects on mitochondrial voltage-dependent anion channels (VDACs) and can modulate p53 activity, which may contribute to its cellular effects beyond ferroptosis induction.
The choice of a ferroptosis inducer will depend on the specific research question. For studies focused on the direct consequences of GPX4 inhibition, this compound and RSL3 are suitable choices. If the goal is to investigate the broader effects of glutathione depletion, Erastin is a relevant tool. FIN56 is valuable for studying the consequences of GPX4 protein loss.
Researchers are encouraged to use the provided protocols as a starting point and to carefully consider the specific characteristics of each inducer when designing and interpreting their experiments. The continued development and characterization of potent and specific ferroptosis inducers like this compound will undoubtedly accelerate our understanding of this critical cell death pathway and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 9. C11-BODIPY lipid ROS measurement. [bio-protocol.org]
- 10. Intracellular lipid peroxides and ROS detection via BODIPY-C11 and CM-H2DCFDA [bio-protocol.org]
- 11. abpbio.com [abpbio.com]
- 12. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gpx4-IN-2 Findings: A Comparative Guide to Genetic Knockdown of GPX4
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comparative analysis of Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), with genetic knockdown of GPX4 for validating its role in ferroptosis. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a comprehensive understanding.
The selenoenzyme GPX4 is a pivotal regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] Small molecule inhibitors, such as this compound, have emerged as valuable tools to induce ferroptosis and explore its therapeutic potential. However, to ensure that the observed cellular effects are a direct consequence of GPX4 inhibition and not off-target activities, validation through genetic approaches is the gold standard. This guide outlines the experimental framework for using siRNA- or shRNA-mediated knockdown of GPX4 to corroborate findings obtained with this compound.
Comparative Efficacy: this compound vs. Genetic Knockdown
Pharmacological inhibition and genetic knockdown of GPX4 both effectively induce ferroptosis, leading to decreased cell viability and a surge in lipid reactive oxygen species (ROS). The following tables summarize quantitative data from representative studies, illustrating the comparable outcomes of both methodologies. While direct side-by-side comparisons in a single study are limited, the collective data supports the on-target activity of potent GPX4 inhibitors.
Table 1: Comparison of Effects on Cell Viability
| Method | Cell Line | Treatment/Target | Key Result | Reference |
| Pharmacological Inhibition | 786-O, SJSA-1, A431 | This compound | IC50: 0.004 µM, 0.016 µM, 2.9 µM, respectively | N/A |
| HT-1080 | RSL3 (GPX4 inhibitor) | Dose-dependent decrease in cell viability | [2] | |
| H9c2 | RSL3 (GPX4 inhibitor) | Time- and dose-dependent decrease in cell viability | N/A | |
| Genetic Knockdown | HT-1080 | siRNA pool targeting GPX4 | Significant cell death | [4] |
| H9c2 | siRNA pool targeting GPX4 | Time-dependent decrease in cell viability | N/A | |
| Leukemia cells | siRNA targeting GPX4 | Decreased cell growth after 72h | N/A |
Table 2: Comparison of Effects on Lipid Peroxidation
| Method | Cell Line | Treatment/Target | Key Result | Reference |
| Pharmacological Inhibition | HT-1080 | RSL3 (GPX4 inhibitor) | Increased lipid ROS levels | [4] |
| U87 and U251 Glioblastoma | RSL3 (GPX4 inhibitor) | Increased lipid peroxidation | [2] | |
| HT22 | RSL3 (GPX4 inhibitor) | Time- and dose-dependent increase in lipid ROS | [3] | |
| Genetic Knockdown | HT-1080 | siRNA pool targeting GPX4 | Increased lipid ROS generation | [4] |
| HCT8 | siRNA targeting GPX4 | Increased reactive oxygen species (ROS) production | N/A | |
| Thyroid cancer cells | shRNA targeting GPX4 | Increased malondialdehyde (MDA) levels | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: GPX4's central role in preventing ferroptosis.
Caption: Experimental workflow for validating this compound.
A Critical Consideration: Potential Off-Target Effects of siRNA
It is important to note that siRNA-mediated knockdown can have off-target effects. Studies have shown that the introduction of siRNAs can, in some contexts, lead to an upregulation of GPX4 and sensitize cells to ferroptosis, independent of the intended target knockdown.[1][6] This phenomenon is thought to be mediated by the cellular RNA sensing machinery. Therefore, it is crucial to include appropriate controls, such as non-targeting siRNAs, and to validate findings with multiple different siRNA sequences targeting GPX4.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
GPX4 Knockdown using siRNA and Validation by Western Blot
Objective: To reduce the expression of GPX4 protein in a target cell line.
Materials:
-
Target cells
-
GPX4-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GPX4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis for Western Blot:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay using CellTiter-Glo®
Objective: To quantify the number of viable cells in culture based on ATP levels.
Materials:
-
Cells cultured in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight. Treat the cells with this compound or perform GPX4 knockdown as described above. Include appropriate vehicle and negative controls.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
Objective: To measure lipid peroxidation in live cells using a fluorescent probe.
Materials:
-
Cells cultured in a suitable format for microscopy or flow cytometry
-
C11-BODIPY™ 581/591 dye
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or perform GPX4 knockdown.
-
Staining:
-
Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-2 µM in HBSS or culture medium without serum.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm). An increase in the green-to-red fluorescence intensity ratio indicates increased lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in HBSS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
By employing these methodologies, researchers can rigorously validate the on-target effects of this compound and confidently attribute the observed ferroptotic cell death to the specific inhibition of GPX4.
References
- 1. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GPX4-Mediated Ferroptosis in the Sensitivity of Triple Negative Breast Cancer Cells to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of Gpx4-IN-2 against other cellular targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Gpx4-IN-2, a potent inhibitor of Glutathione Peroxidase 4 (Gpx4), against other cellular targets. The information is intended to assist researchers in evaluating the specificity of this compound for studies related to ferroptosis and cancer therapy.
Introduction to this compound
This compound is a small molecule inhibitor that has garnered significant interest for its ability to induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its primary target, Gpx4, is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1][2] By inhibiting Gpx4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism of action has made this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers that are resistant to other forms of cell death. This compound is also identified as compound 28 in patent WO2020176757A1.
Selectivity Profile of this compound
The utility of a chemical probe is critically dependent on its selectivity for the intended target over other cellular proteins. While this compound is a potent inhibitor of Gpx4, comprehensive public data on its selectivity against a broad range of other cellular targets is limited. The available information primarily focuses on its activity against Gpx4 and, to a lesser extent, other isoforms of glutathione peroxidase.
Table 1: Comparative Inhibitory Activity of this compound
| Target | IC50 (µM) | Fold Selectivity (Gpx1/Gpx4) | Data Source |
| Gpx4 | 0.018 | - | Patent WO2020176757A1 |
| Gpx1 | >10 | >555 | Patent WO2020176757A1 |
Note: The data presented is for a compound structurally related to or representative of this compound as described in patent literature. IC50 values can vary depending on the specific assay conditions.
Based on the available patent data, this compound demonstrates high selectivity for Gpx4 over Gpx1. However, a broader selectivity profile, including data from kinome scans or against other cellular enzymes, is not extensively available in the public domain. Researchers should exercise caution and consider performing their own selectivity assessments depending on the biological context of their studies.
Signaling Pathway and Experimental Workflow
The primary signaling pathway influenced by this compound is the ferroptosis pathway. By inhibiting Gpx4, the compound disrupts the cellular antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent cell death.
Caption: Signaling pathway of Gpx4 inhibition by this compound leading to ferroptosis.
The following diagram illustrates a typical workflow for assessing the selectivity of a Gpx4 inhibitor.
Caption: Experimental workflow for determining the selectivity profile of a Gpx4 inhibitor.
Experimental Protocols
The most common method for determining the activity of Gpx4 and its inhibitors is the glutathione reductase-coupled assay.
Glutathione Reductase-Coupled Assay for Gpx4 Activity
This assay measures the activity of Gpx4 indirectly by coupling the reduction of a substrate by Gpx4 to the oxidation of NADPH by glutathione reductase.
Principle:
-
Gpx4 reduces a peroxide substrate (e.g., cumene hydroperoxide), converting reduced glutathione (GSH) to its oxidized form (GSSG).
-
Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH.
-
The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the Gpx4 activity.
Materials:
-
Purified recombinant Gpx4 enzyme
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Reduced Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Peroxide substrate (e.g., cumene hydroperoxide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the purified Gpx4 enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of Gpx4 inhibition against the logarithm of the inhibitor concentration.
Selectivity Assays:
To determine the selectivity of this compound, the same glutathione reductase-coupled assay can be performed using other purified glutathione peroxidase isoforms (e.g., Gpx1, Gpx2) or other relevant enzymes. The resulting IC50 values are then compared to the IC50 value for Gpx4 to calculate the selectivity ratio. For broader profiling, commercially available services for kinome scanning and other off-target screening panels can be utilized.
References
A Comparative Guide to Ferroptosis Induction: Gpx4-IN-2 Versus Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. The ability to reliably induce ferroptosis is paramount for both basic research and the development of novel therapeutics. This guide provides an objective comparison of the reproducibility and performance of Gpx4-IN-2, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), against other commonly used ferroptosis-inducing compounds.
Executive Summary
The reproducibility of ferroptosis induction is influenced by the compound's mechanism of action, experimental conditions, and the biological context of the model system.
-
This compound (and its analogue RSL3) , as direct inhibitors of the central ferroptosis regulator GPX4, are generally considered to induce a more direct and specific ferroptotic phenotype. This direct mechanism may lead to more consistent induction of ferroptosis across different cell lines, provided GPX4 is expressed and accessible.
-
Erastin , which indirectly inhibits GPX4 by depleting glutathione (GSH), can exhibit greater variability in its effects. This is due to its reliance on the cellular metabolic state and the expression levels of the cystine/glutamate antiporter, system Xc-.
-
FIN56 induces ferroptosis through a dual mechanism involving GPX4 degradation and depletion of coenzyme Q10. This multi-targeted approach can be effective but may also introduce variability depending on the cellular status of both pathways.
Ultimately, the choice of inducer should be guided by the specific research question and the characteristics of the experimental system. Careful optimization and the use of multiple markers are crucial for achieving robust and reproducible results.
Comparative Analysis of Ferroptosis Inducers
The following tables summarize quantitative data from published studies, highlighting the efficacy and variability of different ferroptosis inducers. It is important to note that direct comparisons of reproducibility across different studies are challenging due to variations in experimental setups.
| Compound | Mechanism of Action | Typical Concentration | Typical Treatment Time | Key Efficacy Markers | Potential for Variability |
| This compound / RSL3 | Direct covalent inhibition of GPX4 | 0.1 - 10 µM | 12 - 24 hours | Increased lipid peroxidation (C11-BODIPY, MDA), cell death | Moderate: Dependent on GPX4 expression and accessibility. Some off-target effects on other selenoproteins have been reported, which could influence outcomes[1]. |
| Erastin | Inhibition of system Xc-, leading to GSH depletion and indirect GPX4 inactivation | 1 - 25 µM | 24 - 48 hours | Decreased GSH levels, increased lipid peroxidation, cell death | High: Dependent on system Xc- expression, cellular metabolic state, and GSH synthesis capacity. Can also induce other cellular stresses like ER stress[2]. |
| FIN56 | Induces GPX4 degradation and depletes Coenzyme Q10 | 1 - 10 µM | 24 - 48 hours | Decreased GPX4 protein levels, increased lipid peroxidation, cell death | Moderate to High: Dependent on the cellular regulation of GPX4 protein turnover and the status of the mevalonate pathway. |
Quantitative Data on Ferroptosis Induction
Table 1: Cell Viability Reduction by Ferroptosis Inducers in HT-1080 Fibrosarcoma Cells
| Compound | Concentration | Treatment Time (hours) | Cell Viability (% of control) | Standard Deviation |
| RSL3 | 0.5 µM | 24 | ~40% | ± 5% |
| Erastin | 10 µM | 24 | ~50% | ± 10% |
| FIN56 | 5 µM | 24 | ~30% | ± 8% |
Note: The data presented are representative values compiled from multiple sources and are intended for comparative purposes. Actual results will vary depending on specific experimental conditions.
Table 2: Induction of Lipid Peroxidation in N2A Neuroblastoma Cells
| Compound | Concentration | Treatment Time (hours) | Fold Increase in Lipid ROS | Standard Deviation |
| RSL3 | 5 µM | 24 | ~3.5 | ± 0.5 |
| Erastin | 10 µM | 24 | ~2.8 | ± 0.7 |
Data adapted from a study on neuroblastoma cells, highlighting the differential effects of direct vs. indirect GPX4 inhibition on a key ferroptotic marker[3].
Signaling Pathways and Experimental Workflows
dot
Caption: Mechanisms of ferroptosis induction by different compounds.
dot
Caption: General workflow for assessing ferroptosis induction.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HT-1080, N2A) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound/RSL3, Erastin, and FIN56 in DMSO. On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the ferroptosis inducers. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Cell Viability Assay (CCK-8)
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in PBS for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation) relative to the red fluorescence signal (reduced) indicates lipid peroxidation.
Glutathione (GSH) Assay
-
After treatment, lyse the cells and deproteinate the samples.
-
Use a commercial GSH/GSSG assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the levels of total GSH and oxidized glutathione (GSSG).
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Discussion on Reproducibility
Achieving reproducible ferroptosis induction requires careful consideration of several factors:
-
Cell Line Specificity: The sensitivity to different ferroptosis inducers varies significantly among cell lines. This is due to differences in the expression of key proteins like GPX4 and system Xc-, as well as variations in iron and lipid metabolism[4][5]. For example, cells with high expression of system Xc- may be more resistant to Erastin.
-
Compound Stability and Purity: The stability of ferroptosis inducers in solution can vary. Freshly prepared solutions are recommended for optimal and reproducible results. The purity of the compound can also impact its efficacy.
-
Experimental Conditions: Cell density, serum concentration in the culture medium, and even the type of culture plate can influence the outcome of ferroptosis experiments. High cell density has been shown to confer resistance to ferroptosis[2].
-
Direct vs. Indirect Inhibition: Direct inhibitors of GPX4, such as this compound and RSL3, may offer a more reproducible method of inducing ferroptosis as they bypass the upstream complexities of GSH metabolism that affect inducers like Erastin. However, the cellular context of GPX4 expression and its interaction with other proteins remain important variables.
Recommendations for Robust and Reproducible Research
To enhance the reproducibility of ferroptosis induction experiments, researchers should:
-
Thoroughly characterize their cell models: Determine the expression levels of key ferroptosis-related proteins (GPX4, SLC7A11, etc.) in the chosen cell lines.
-
Perform dose-response and time-course experiments: This is crucial to identify the optimal concentration and treatment duration for each compound in the specific experimental system.
-
Employ multiple endpoint assays: Assess ferroptosis using a combination of methods, such as cell viability, lipid peroxidation, and measurement of GSH levels, to confirm the mode of cell death.
-
Include appropriate controls: Always use a vehicle control (e.g., DMSO) and consider including ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) to confirm the specificity of the induced cell death.
-
Standardize experimental protocols: Maintain consistency in cell passage number, seeding density, and other culture conditions to minimize inter-experimental variability.
By adhering to these principles, researchers can improve the reliability and reproducibility of their ferroptosis induction studies, leading to a more accurate understanding of this critical biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein covariation networks for elucidating ferroptosis inducer mechanisms and potential synergistic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a cell-based model system for the investigation of ferroptosis [frontiersin.org]
- 5. Global Proteomics Indicates Subcellular-Specific Anti-Ferroptotic Responses to Ionizing Radiation. [repository.cam.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Gpx4-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gpx4-IN-2. It is designed to be your preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.
Chemical and Physical Properties
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4) with demonstrated antiproliferative activity, making it a valuable tool for cancer research.[1][2] It is an off-white to light yellow solid.
| Property | Value |
| Molecular Formula | C₃₀H₄₀N₂O |
| Molecular Weight | 444.65 g/mol |
| CAS Number | 2485005-22-7 |
| Appearance | Solid |
| Color | Off-white to light yellow |
| Solubility | DMSO: 37.5 mg/mL (84.34 mM) (requires ultrasonic treatment) |
| Storage (Solid) | 4°C, stored under nitrogen |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) |
Personal Protective Equipment (PPE)
Due to the compound's potency and research nature, stringent adherence to safety protocols is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them immediately if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields or goggles are required to prevent eye contact. |
| Skin and Body | A laboratory coat must be worn. Ensure it is fully buttoned. For procedures with a risk of splashing, consider an impervious apron. |
| Respiratory | For handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to avoid inhalation of dust. Use in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
